Sodium bromodifluoroacetate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-bromo-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrF2O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQKQIYWKXZJGD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Br)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrF2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382075 | |
| Record name | sodium 2-bromo-2,2-difluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84349-27-9 | |
| Record name | sodium 2-bromo-2,2-difluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromodifluoroacetic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Sodium Bromodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium bromodifluoroacetate (BrCF₂CO₂Na) is a versatile and highly effective reagent in modern organic synthesis, primarily utilized as a precursor for the in-situ generation of difluorocarbene (:CF₂). This difluoromethylene synthon is crucial for the construction of gem-difluorinated structures, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms. This technical guide provides an in-depth overview of the synthesis of this compound, its physicochemical properties, and a comprehensive guide to its characterization using various analytical techniques. Detailed experimental protocols and data interpretation are presented to assist researchers in the effective utilization of this important building block.
Introduction
The incorporation of fluorine into organic molecules can profoundly influence their biological and chemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The gem-difluoromethylene group (CF₂) is a particularly valuable motif in drug design, serving as a bioisostere for carbonyl groups, ethers, and other functionalities. This compound has emerged as a convenient, stable, and efficient source of difluorocarbene for the synthesis of gem-difluorocyclopropanes and other difluoromethylated compounds.[1][2] Its non-hygroscopic nature and lower reaction temperatures offer advantages over its chlorinated analog, sodium chlorodifluoroacetate.[1][2]
This guide details a standard laboratory-scale synthesis of this compound and outlines the analytical methods for its thorough characterization, ensuring purity and proper identification for its use in sensitive synthetic applications.
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the neutralization of bromodifluoroacetic acid with a slight excess of sodium hydroxide (B78521) in a methanolic solution. The reaction proceeds at room temperature and typically affords the product in high yield after removal of the solvent.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol
Materials:
-
Bromodifluoroacetic acid (1.0 eq)
-
Sodium hydroxide (1.05 eq)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of sodium hydroxide (1.05 eq) in anhydrous methanol, slowly add a solution of bromodifluoroacetic acid (1.0 eq) in anhydrous methanol at room temperature with continuous stirring.
-
Stir the resulting mixture at room temperature for 4 hours to ensure complete neutralization.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting white solid is further dried under high vacuum to yield this compound. The product is typically obtained in high purity and can be used without further purification.[3]
Physicochemical Properties
This compound is a white to off-white crystalline solid.[4] It is soluble in polar solvents such as water.[1][5]
| Property | Value | Reference |
| Molecular Formula | C₂BrF₂NaO₂ | [6] |
| Molecular Weight | 196.91 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [4] |
| Solubility | Soluble in water | [1][5] |
| Storage Conditions | Store in a cool, dark place under an inert atmosphere. The compound is hygroscopic. | [5] |
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are routinely employed.
Characterization Workflow
Caption: Analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Due to the absence of protons in the molecule, ¹H NMR is primarily used to detect solvent impurities. ¹³C and ¹⁹F NMR are the most informative techniques for this compound.
Note: Specific chemical shift values can vary slightly depending on the solvent and the reference standard used. The following are expected values. Detailed spectral data is typically provided by the commercial supplier on the Certificate of Analysis.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Assignment |
| - | - | No proton signals |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| [Expected Value] | C=O (Carboxylate) |
| [Expected Value] | CBrF₂ |
¹⁹F NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| [Expected Value] | CBrF₂ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: A background spectrum is collected, followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Assignment |
| [Expected Range] | C=O stretch (asymmetric) of the carboxylate |
| [Expected Range] | C=O stretch (symmetric) of the carboxylate |
| [Expected Range] | C-F stretches |
| [Expected Range] | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
Experimental Protocol:
-
Ionization Method: Electrospray ionization (ESI) is suitable for this ionic compound.
-
Analysis Mode: Both positive and negative ion modes can be used. In negative ion mode, the bromodifluoroacetate anion [BrCF₂CO₂]⁻ would be detected.
Expected Mass-to-Charge Ratios (m/z):
| m/z | Assignment |
| [Expected Value] | [BrCF₂CO₂]⁻ (Bromodifluoroacetate anion) |
| [Expected Value] | [M+Na]⁺ (in positive ion mode) |
Purity Analysis
High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of this compound.
Experimental Protocol:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A suitable mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a buffer.
-
Detection: UV detection is commonly employed.
-
Purity Determination: The purity is determined by the area percentage of the main peak corresponding to this compound. Commercial suppliers often report purities of >98%.[5]
Safety Information
This compound is harmful if swallowed, in contact with skin, or if inhaled. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The straightforward and high-yielding synthesis, combined with its favorable properties as a difluorocarbene precursor, makes it an invaluable tool for chemists in academia and industry. The detailed protocols and expected analytical data presented herein will aid researchers in the preparation and quality control of this important reagent, facilitating its application in the development of novel fluorinated molecules for pharmaceutical and materials science applications.
References
- 1. This compound CAS#: 84349-27-9 [chemicalbook.com]
- 2. This compound: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CAS 84349-27-9: sodium bromo(difluoro)acetate | CymitQuimica [cymitquimica.com]
- 5. This compound | 84349-27-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. bromodifluoroacetic acid sodium salt | C2BrF2NaO2 | CID 2782418 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Mechanism of Difluorocarbene Generation from Sodium Bromodifluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the generation of difluorocarbene from sodium bromodifluoroacetate (BrCF₂CO₂Na), a highly efficient and versatile precursor. The following sections detail the underlying mechanism, quantitative comparisons with other reagents, and comprehensive experimental protocols for its application in organic synthesis.
Core Mechanism: Thermal Decarboxylation
The generation of difluorocarbene from this compound is achieved through a straightforward thermal decarboxylation process. Upon heating, the carboxylate salt readily loses carbon dioxide (CO₂) to form a bromodifluoromethyl anion intermediate. This intermediate is unstable and rapidly eliminates a bromide ion (Br⁻) to yield the highly reactive difluorocarbene (:CF₂).
This reactive intermediate can then be trapped in situ by a variety of substrates, most notably alkenes, to form gem-difluorocyclopropanes, which are valuable motifs in medicinal chemistry and materials science.[1][2][3] The overall transformation is clean and efficient, offering significant advantages over other difluorocarbene precursors.
Advantages Over Traditional Reagents
This compound has emerged as a superior alternative to the more commonly used sodium chlorodifluoroacetate (ClCF₂CO₂Na).[2][3] Key advantages include:
-
Milder Reaction Conditions: Difluorocarbene generation from BrCF₂CO₂Na occurs at significantly lower temperatures (typically 120-150 °C) compared to the 180-190 °C required for ClCF₂CO₂Na.[1][2] This allows for the use of more thermally sensitive substrates.
-
Higher Yields and Efficiency: Reactions utilizing this compound often proceed in higher yields with a smaller excess of the reagent.[1][2]
-
Improved Handling: Unlike the highly hygroscopic and deliquescent sodium chlorodifluoroacetate, this compound is a non-hygroscopic solid, making it easier to handle and store.[2][3]
Quantitative Data: A Comparative Analysis
The enhanced reactivity of this compound is clearly demonstrated in the difluorocyclopropanation of 1,1-diphenylethene. The following table summarizes the comparative yields under various reaction conditions.
| Entry | Reagent (Equivalents) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | ClCF₂CO₂Na (8) | 180 | 20 | 96 |
| 2 | ClCF₂CO₂Na (2) | 150 | 20 | Low Yield |
| 3 | BrCF₂CO₂Na (2) | 150 | 20 | 99 |
| 4 | BrCF₂CO₂Na (2) | 120 | 20 | 76 |
Data sourced from Oshiro, K., Morimoto, Y., & Amii, H. (2010). This compound: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080–2084.[1]
Experimental Protocols
This section provides a detailed methodology for a representative difluorocyclopropanation reaction using this compound.
General Procedure for the Difluorocyclopropanation of 1,1-Diphenylethene:
-
Reagents and Materials:
-
This compound (BrCF₂CO₂Na)
-
1,1-Diphenylethene
-
Diglyme (B29089) (anhydrous)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1,1-diphenylethene (1.0 mmol).
-
Add anhydrous diglyme (5 mL) to dissolve the alkene.
-
-
Reaction Execution:
-
Add this compound (2.0 mmol, 2.0 equivalents) to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 150 °C) and maintain for the specified time (e.g., 20 minutes).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired gem-difluorocyclopropane.
-
Visualizing the Mechanism and Workflow
Diagram 1: Mechanism of Difluorocarbene Generation
Caption: Thermal decomposition of this compound to generate difluorocarbene.
Diagram 2: Experimental Workflow for Difluorocyclopropanation
Caption: Step-by-step workflow for a typical difluorocyclopropanation reaction.
References
An In-depth Technical Guide to the Thermal Decomposition of Sodium Bromodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium bromodifluoroacetate (BrCF₂CO₂Na) is a valuable reagent in organic synthesis, primarily serving as a precursor to the highly reactive intermediate, difluorocarbene (:CF₂). This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing its mechanism, thermal properties, decomposition products, and experimental protocols for its study and application. Due to the limited availability of specific quantitative data for this compound, this guide leverages analogous data from its well-studied counterpart, sodium chlorodifluoroacetate, to provide a thorough understanding of its expected behavior.
Introduction
The introduction of fluorine-containing functional groups into organic molecules is of significant interest in the pharmaceutical and agrochemical industries, as it can profoundly influence a compound's biological activity, metabolic stability, and physicochemical properties. Difluoromethylene (-CF₂-) moieties, in particular, are sought-after building blocks. This compound has emerged as a convenient and effective solid reagent for the in situ generation of difluorocarbene, a key intermediate for the synthesis of gem-difluorocyclopropanes and other difluorinated compounds. The controlled thermal decomposition of this salt is the cornerstone of its synthetic utility.
Thermal Decomposition Mechanism
The primary pathway for the thermal decomposition of this compound involves an intramolecular elimination reaction. Upon heating, the carboxylate salt undergoes decarboxylation and elimination of sodium bromide to generate the singlet difluorocarbene.
The generally accepted mechanism is a concerted process, though a stepwise pathway involving a transient carbanion intermediate has also been proposed.
Caption: The thermal decomposition pathway of this compound.
Thermal Analysis
Table 1: Thermal Properties of Sodium Halodifluoroacetates
| Property | Sodium Chlorodifluoroacetate | This compound (Predicted) |
| Melting Point (°C) | 196 - 198[1][2][3] | Likely similar or slightly lower |
| Decomposition Temp. (°C) | 226 - 229 (decomposes)[1] | Expected to be slightly lower |
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis of this compound would be expected to show a single, sharp weight loss step corresponding to the elimination of carbon dioxide and the sublimation of sodium bromide. The theoretical weight loss for this process can be calculated from the stoichiometry of the decomposition reaction.
Table 2: Theoretical Weight Loss Calculation
| Compound | Molar Mass ( g/mol ) | Decomposition Products | Theoretical Weight Loss (%) |
| This compound | 196.90 | :CF₂, CO₂, NaBr | 75.1% (CO₂ + NaBr) |
Differential Scanning Calorimetry (DSC)
A DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point, followed by a more complex series of events for the decomposition, which is typically an exothermic process.
Decomposition Products
The primary products of the controlled thermal decomposition of this compound for synthetic purposes are difluorocarbene, carbon dioxide, and sodium bromide. However, under forcing conditions or in the presence of moisture, other byproducts may be formed. Safety data sheets indicate that thermal decomposition can generate hazardous gases.
Table 3: Potential Thermal Decomposition Products
| Product | Formula | Notes |
| Difluorocarbene | :CF₂ | Highly reactive intermediate, the desired product for synthesis. |
| Carbon Dioxide | CO₂ | Gaseous byproduct. |
| Sodium Bromide | NaBr | Solid byproduct. |
| Carbon Monoxide | CO | Potential byproduct from further decomposition at high temperatures. |
| Hydrogen Bromide | HBr | Possible in the presence of proton sources (e.g., water). |
| Hydrogen Fluoride | HF | Possible under certain conditions. |
Experimental Protocols
Protocol for Thermogravimetric Analysis (TGA)
This protocol describes a general procedure for obtaining TGA data for a solid sample like this compound.
-
Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.
-
Sample Preparation: Accurately weigh 5-10 mg of dry this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen or Argon (inert gas) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset and peak decomposition temperatures and the percentage weight loss.
Protocol for In Situ Generation and Trapping of Difluorocarbene
This protocol is adapted from a typical procedure for the gem-difluorocyclopropanation of an alkene.
-
Reaction Setup:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the alkene (1.0 mmol) and a high-boiling point solvent such as diglyme (B29089) (5 mL).
-
In a separate flask, dissolve this compound (1.5 mmol) in diglyme (10 mL).
-
-
Reaction Execution:
-
Heat the flask containing the alkene to the desired reaction temperature (typically 150-180 °C) under a nitrogen atmosphere.
-
Slowly add the solution of this compound to the heated alkene solution over a period of 1-2 hours using a syringe pump.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 30 minutes to ensure complete decomposition.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or hexane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
References
Spectroscopic Profile of Sodium Bromodifluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium bromodifluoroacetate (BrCF₂CO₂Na) is a valuable reagent in organic synthesis, primarily utilized as a precursor for the generation of difluorocarbene (:CF₂). This highly reactive intermediate is crucial for the construction of gem-difluorocyclopropanes, a structural motif of increasing importance in medicinal chemistry and materials science. A thorough understanding of the spectroscopic properties of this compound is essential for its quality control, reaction monitoring, and mechanistic studies. This technical guide provides a comprehensive overview of the available spectroscopic data and the experimental protocols for the characterization of this key synthetic building block.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 84349-27-9 |
| Molecular Formula | C₂BrF₂NaO₂ |
| Molecular Weight | 196.91 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >97% |
Spectroscopic Data
While comprehensive, publicly available spectra for this compound are limited, the following sections compile expected and reported spectroscopic characteristics based on the analysis of related compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Due to the presence of fluorine, ¹⁹F NMR is particularly informative.
Table 2: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling |
| ¹³C | 160-170 | Triplet | ¹J(C,F) |
| ¹³C | 110-120 | Triplet | ¹J(C,F) |
| ¹⁹F | -60 to -80 | Singlet |
Note: Predicted values are based on typical ranges for similar fluorinated carboxylates. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the carboxylate group and the carbon-halogen bonds.
Table 3: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1650 - 1550 | Strong | Asymmetric stretching of COO⁻ |
| 1450 - 1360 | Medium | Symmetric stretching of COO⁻ |
| 1100 - 1000 | Strong | C-F stretching |
| 800 - 600 | Medium-Strong | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, electrospray ionization (ESI) in negative ion mode is a suitable technique. The expected molecular ion would be the bromodifluoroacetate anion [BrCF₂CO₂]⁻.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Ion |
| 173/175 | [BrCF₂CO₂]⁻ (Isotopic pattern due to ⁷⁹Br and ⁸¹Br) |
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility and data comparison.
NMR Sample Preparation and Analysis
A general protocol for preparing a sample of a sodium salt for NMR analysis is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Internal Standard: Add an appropriate internal standard for chemical shift referencing (e.g., TSP for D₂O).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹³C and ¹⁹F NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
Caption: Step-by-step workflow for ATR-IR spectroscopy.
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard.
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate ions.
-
Mass Analysis: Analyze the ions in the mass analyzer, typically in negative ion mode.
ESI-MS Logical Flow
Caption: Logical flow diagram for ESI-Mass Spectrometry.
Synthesis and Application
This compound is typically synthesized from bromodifluoroacetic acid and a sodium base. Its primary application is as a difluorocarbene source in organic synthesis.[1] The thermal decomposition of this compound generates the highly reactive difluorocarbene, which can then undergo cycloaddition reactions with various alkenes and alkynes to produce gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively.[1]
Conclusion
References
Sodium Bromodifluoroacetate: A Comprehensive Technical Guide
CAS Number: 84349-27-9
Foreword
This technical guide provides an in-depth overview of sodium bromodifluoroacetate, a valuable and versatile reagent in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document consolidates critical information on its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a precursor for difluorocarbene. Detailed experimental protocols and safety information are also included to facilitate its effective and safe use in the laboratory.
Introduction
This compound, with the CAS number 84349-27-9, is an organofluorine compound that has gained significant attention as a highly efficient source of difluorocarbene (:CF₂).[1][2] The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Consequently, reagents that facilitate the introduction of fluorinated moieties are of paramount importance in medicinal chemistry and materials science.[3] this compound serves as a practical and effective tool for the synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes, key structural motifs in various bioactive molecules.[1][2] This guide aims to be a comprehensive resource for understanding and utilizing this important synthetic building block.
Chemical and Physical Properties
This compound is a white to off-white solid that is soluble in polar solvents.[4] It is valued in organic synthesis for its ability to generate difluorocarbene under relatively mild conditions.
Quantitative Data
| Property | Value | Source |
| CAS Number | 84349-27-9 | [4][5] |
| Molecular Formula | C₂BrF₂NaO₂ | [4][6][7] |
| Molecular Weight | 196.91 g/mol | [4][6][7] |
| Appearance | White to off-white solid/powder to crystalline | [4][8] |
| Purity | Typically >97% (HPLC) | [8][9] |
| Melting Point | Not available | |
| Solubility | Soluble in polar solvents like water and alcohols. | [4] |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere. | [5] |
Spectral Data
Detailed spectral data (¹⁹F NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely available in public literature. However, commercial suppliers of this reagent, such as Tokyo Chemical Industry (TCI), may provide lot-specific analytical data upon request.[10] Researchers are advised to contact their chemical supplier to obtain certificates of analysis with detailed spectral information.
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general method can be adapted from the preparation of its analogue, sodium chlorodifluoroacetate. The synthesis involves the neutralization of the corresponding bromodifluoroacetic acid with a sodium base.
General Experimental Protocol (Adapted)
Materials:
-
Bromodifluoroacetic acid
-
Sodium hydroxide (B78521)
-
Methanol (B129727) (anhydrous)
Procedure:
-
A solution of sodium hydroxide in methanol is prepared in a flask and cooled in an ice bath.
-
A solution of bromodifluoroacetic acid in methanol is added dropwise to the stirred sodium hydroxide solution, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is stirred for a specified time to ensure complete neutralization.
-
The methanol is removed under reduced pressure.
-
The resulting solid, this compound, is collected, pulverized, and dried under vacuum to yield the final product.
Note: This is an adapted procedure and should be optimized and performed with appropriate safety precautions.
Reactivity and Applications
The primary application of this compound is as a precursor to difluorocarbene, a highly reactive intermediate.[1][2]
Generation of Difluorocarbene
Thermal decomposition of this compound results in the loss of carbon dioxide and a bromide ion to generate difluorocarbene.
Reaction Scheme:
BrCF₂CO₂Na → :CF₂ + CO₂ + NaBr
This in-situ generation of difluorocarbene is advantageous as it avoids the handling of a potentially unstable intermediate. Compared to its chloro-analogue, sodium chlorodifluoroacetate, the C-Br bond is weaker than the C-Cl bond, allowing for the generation of difluorocarbene at lower temperatures and with smaller amounts of the reagent.[1] This makes this compound a more efficient and user-friendly reagent.
Synthesis of gem-Difluorocyclopropanes
Difluorocarbene generated from this compound readily undergoes [2+1] cycloaddition reactions with a variety of alkenes to produce gem-difluorocyclopropanes in high yields.[1]
Materials:
-
This compound
-
Diglyme (B29089) (anhydrous)
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of 1,1-diphenylethylene (1.0 mmol) in diglyme (5 mL), a solution of this compound (0.40 mmol) in diglyme (10 mL) is added dropwise over 10 minutes at 150 °C.
-
The reaction mixture is stirred for an additional 5 minutes at 150 °C.
-
After cooling to room temperature, the reaction is quenched with ice water (30 mL).
-
The organic products are extracted with hexane (4 x 50 mL).
-
The combined organic layers are washed with brine (200 mL) and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 100:1) to yield 1,1-difluoro-2,2-diphenylcyclopropane as a colorless solid (99% yield).
Experimental Workflow for gem-Difluorocyclopropanation
Caption: A step-by-step workflow for the synthesis of gem-difluorocyclopropanes.
Applications in Drug Discovery and Medicinal Chemistry
The introduction of the gem-difluoroalkyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. While direct involvement of this compound in a specific biological signaling pathway has not been reported, its utility lies in the synthesis of fluorinated analogues of biologically active molecules. The gem-difluorocyclopropane motif, readily accessible through reactions with this compound, is a valuable pharmacophore in drug design.
Logical Relationship of this compound in Drug Discovery
References
- 1. This compound: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 2. This compound:A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | 84349-27-9 [sigmaaldrich.com]
- 6. bromodifluoroacetic acid sodium salt | C2BrF2NaO2 | CID 2782418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound | 84349-27-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. 84349-27-9 Cas No. | Sodium bromo(difluoro)acetate | Apollo [store.apolloscientific.co.uk]
- 10. This compound | 84349-27-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
"physical and chemical properties of Sodium bromodifluoroacetate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium bromodifluoroacetate, a valuable reagent in modern organic synthesis, serves as a convenient precursor to difluorocarbene. This technical guide provides a comprehensive overview of its physical and chemical properties, with a particular focus on its application in the synthesis of gem-difluorocyclopropanes, a structural motif of increasing importance in medicinal chemistry. Detailed experimental protocols, safety information, and visualizations are included to support researchers in its effective and safe utilization.
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The gem-difluoromethylene group is a particularly noteworthy pharmacophore. This compound has emerged as a key reagent for the introduction of this moiety, offering advantages in handling and reactivity compared to other difluorocarbene precursors. This document serves as a detailed technical resource for professionals engaged in chemical research and drug development.
Physical Properties
This compound is a white to off-white crystalline solid. While readily soluble in water, specific quantitative data for some of its physical properties are not consistently available in published literature.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₂BrF₂NaO₂ | [3][4] |
| Molecular Weight | 196.91 g/mol | [3][4] |
| CAS Number | 84349-27-9 | [4] |
| Appearance | White to almost white powder/crystalline solid | |
| Melting Point | 67 °C (literature) | [2] |
| Boiling Point | 104 °C at 83 mmHg (literature) | [2] |
| Solubility | Soluble in water | [1] |
| Density | No data available | [2] |
| Vapor Pressure | No data available | [2] |
| Partition Coefficient (logP) | No data available | [2] |
Chemical Properties and Reactivity
The primary chemical utility of this compound lies in its role as a difluorocarbene (:CF₂) precursor upon thermal decomposition.[5][6] This highly reactive intermediate readily participates in cycloaddition reactions with alkenes and alkynes to furnish gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively.[5][6]
Compared to its chloro-analog, sodium chlorodifluoroacetate, this compound offers several advantages, including lower reaction temperatures for decomposition and being less hygroscopic, which simplifies handling.[5][7] The compound is generally stable under normal storage conditions but is incompatible with strong oxidizing agents.[8] It should be stored in a cool, dark place under an inert atmosphere.[1]
Key Chemical Reactions
The most significant reaction of this compound is its thermal decomposition to generate difluorocarbene, which is then trapped by an unsaturated substrate.
Spectroscopic Properties
Detailed, interpreted spectroscopic data for this compound are not widely available in the public domain. However, based on its molecular structure, the following spectral characteristics can be anticipated:
-
¹H NMR: As the molecule contains no hydrogen atoms, no signals are expected in the proton NMR spectrum.
-
¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the carboxylate group (C=O stretching) and the C-F bonds.
Researchers requiring detailed spectroscopic data are advised to consult commercial suppliers or perform their own analyses.
Experimental Protocols
Synthesis of this compound
While detailed industrial synthesis protocols are proprietary, a general laboratory preparation involves the neutralization of bromodifluoroacetic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. A representative procedure analogous to the preparation of similar salts is as follows:
-
To a cooled, stirred solution of sodium hydroxide in a suitable solvent (e.g., methanol), slowly add an equimolar solution of bromodifluoroacetic acid, maintaining a low temperature.
-
After the addition is complete, remove the solvent under reduced pressure.
-
The resulting solid is then pulverized and dried under vacuum to yield this compound.
Difluorocyclopropanation of an Alkene
The following is a literature-derived protocol for the difluorocyclopropanation of 1,1-diphenylethylene:[9]
-
To a solution of the alkene (e.g., 1,1-diphenylethylene, 1.0 mmol) in a high-boiling point solvent (e.g., diglyme, 5 mL), add a solution of this compound (0.40 mmol) in the same solvent (10 mL) dropwise over 10 minutes at 150 °C.
-
Stir the reaction mixture for an additional 5 minutes at 150 °C.
-
Cool the reaction to room temperature and quench with ice water.
-
Extract the organic products with a suitable solvent (e.g., hexane).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the residue by silica (B1680970) gel column chromatography to yield the gem-difluorocyclopropane product.
Applications in Drug Development
The gem-difluorocyclopropane moiety is of significant interest in medicinal chemistry.[10] Its inclusion in a drug candidate can influence conformation, membrane permeability, and metabolic stability.[11][12] The rigid cyclopropane (B1198618) ring can act as a conformational constraint, while the electron-withdrawing nature of the fluorine atoms can alter the pKa of nearby functional groups and improve stability against oxidative metabolism.[11]
This compound, as a reliable source of difluorocarbene, is instrumental in the synthesis of these valuable building blocks.[5][7] Prominent examples of drug candidates and bioactive molecules containing the gem-difluorocyclopropane unit include antagonists for the lysophosphatidic acid receptor, the glutamate (B1630785) receptor, and the serotonin (B10506) 2C receptor.[10]
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.
Handling:
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid:
-
If Swallowed: Rinse mouth and seek medical attention.
-
If on Skin: Wash with plenty of water.
-
If Inhaled: Move to fresh air.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
This compound is a highly effective and practical reagent for the synthesis of gem-difluorocyclopropanes and related structures. Its favorable handling properties and reactivity profile make it a valuable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its physical and chemical properties, as well as strict adherence to safety protocols, is essential for its successful application in the laboratory. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of reagents like this compound in enabling their synthesis is expected to increase.
References
- 1. This compound CAS#: 84349-27-9 [m.chemicalbook.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. bromodifluoroacetic acid sodium salt | C2BrF2NaO2 | CID 2782418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 6. This compound:A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. 84349-27-9 Cas No. | Sodium bromo(difluoro)acetate | Apollo [store.apolloscientific.co.uk]
- 9. This compound, 5G | Labscoop [labscoop.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Sodium Bromodifluoroacetate (C₂BrF₂NaO₂)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium bromodifluoroacetate, with the molecular formula C₂BrF₂NaO₂, is a valuable and versatile reagent in modern organic synthesis. It serves as a highly efficient precursor for the generation of difluorocarbene (:CF₂), a key intermediate for the construction of gem-difluorocyclopropanes and other fluorinated molecules. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a particular focus on its relevance in medicinal chemistry and drug development. Detailed experimental protocols, safety information, and a comparative analysis with other difluorocarbene precursors are presented to offer a comprehensive resource for researchers in the field.
Introduction
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[1] The gem-difluoromethylene group (CF₂) is a particularly important motif in medicinal chemistry, often serving as a bioisostere for carbonyl groups or other functionalities. This compound has emerged as a superior reagent for the introduction of this moiety, offering significant advantages over its chlorinated analog, sodium chlorodifluoroacetate.[2] This guide will explore the chemistry and applications of this important synthetic tool.
Molecular Properties and Characterization
A summary of the key physical and chemical properties of this compound is provided in Table 1. While specific spectroscopic data such as ¹H, ¹³C, and ¹⁹F NMR, as well as IR and mass spectra for this compound are not widely available in public databases, researchers can expect spectral characteristics consistent with its structure. For instance, the ¹⁹F NMR spectrum would be the most informative, likely showing a singlet for the two equivalent fluorine atoms. The IR spectrum would be expected to show strong absorption bands corresponding to the carboxylate group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂BrF₂NaO₂ | [3][4][5] |
| Molecular Weight | 196.91 g/mol | [3][4][6] |
| CAS Number | 84349-27-9 | [6][7] |
| Appearance | White to off-white crystalline powder | [7] |
| Purity | Typically >98% (HPLC) | [4][7] |
| Solubility | Soluble in water and some polar organic solvents like diglyme (B29089). | [7] |
Synthesis of this compound
This compound is typically prepared through the neutralization of bromodifluoroacetic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. The reaction is straightforward and can be carried out in a suitable solvent like methanol (B129727).
Experimental Protocol: Synthesis of this compound
This protocol is based on the general principle of acid-base neutralization.
Materials:
-
Bromodifluoroacetic acid
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
Procedure:
-
Dissolve bromodifluoroacetic acid in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of a methanolic solution of sodium hydroxide to the cooled solution while stirring.
-
Monitor the pH of the solution to ensure complete neutralization (pH ~7).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is crude this compound, which can be further purified by recrystallization if necessary.
-
Dry the final product under vacuum to remove any residual solvent.
Chemical Reactions and Mechanism of Difluorocarbene Generation
The primary utility of this compound lies in its thermal decomposition to generate difluorocarbene. This reaction proceeds via a decarboxylation mechanism, where the carboxylate group is eliminated as carbon dioxide, and the bromide ion is expelled, leading to the formation of the highly reactive difluorocarbene intermediate.
The generated difluorocarbene is an electrophilic species that can readily undergo [2+1] cycloaddition reactions with a wide range of alkenes and alkynes to furnish the corresponding gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively.[2][8]
Caption: Generation of difluorocarbene from this compound.
Applications in Organic Synthesis and Drug Discovery
The gem-difluorocyclopropane moiety is a valuable structural motif in medicinal chemistry due to its unique conformational properties and its ability to act as a bioisostere of a carbonyl group. The use of this compound provides a reliable method for the introduction of this group into organic molecules.
Synthesis of Bioactive Molecules
While specific blockbuster drugs synthesized using this compound are not prominently highlighted in the literature, the methodology is widely applied in the synthesis of building blocks for drug discovery. The resulting gem-difluorocyclopropane-containing compounds have shown a range of biological activities. The stability of the gem-difluorocyclopropane ring allows for further chemical transformations on other parts of the molecule, making it a robust synthon in multi-step syntheses.[9]
Advantages over Sodium Chlorodifluoroacetate
This compound offers several key advantages over the more traditional difluorocarbene precursor, sodium chlorodifluoroacetate (ClCF₂CO₂Na):[2]
-
Lower Reaction Temperatures: Difluorocarbene generation from the bromo-analog occurs at lower temperatures, which is beneficial for thermally sensitive substrates.
-
Non-Hygroscopic Nature: It is less hygroscopic, making it easier to handle and store compared to the highly deliquescent chloro-analog.[10]
-
Higher Yields and Efficiency: In many cases, it provides higher yields of the desired cyclopropanated products.[10]
Table 2: Comparison of Difluorocarbene Precursors
| Feature | This compound | Sodium Chlorodifluoroacetate |
| Typical Reaction Temp. | Lower | Higher |
| Hygroscopicity | Low | High |
| Handling | Easier | More Difficult |
| Yields | Generally Higher | Often Lower |
Experimental Protocols for Difluorocyclopropanation
The following is a general procedure for the difluorocyclopropanation of an alkene using this compound.
Experimental Protocol: Synthesis of 1,1-Difluoro-2,2-diphenylcyclopropane [7]
Materials:
-
This compound
-
Diglyme
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
To a solution of 1,1-diphenylethylene (1.0 mmol) in diglyme (5 mL) in a three-necked flask equipped with a condenser and a dropping funnel, heat the solution to 150 °C.
-
Slowly add a solution of this compound (0.40 mmol) in diglyme (10 mL) dropwise to the heated solution over 10 minutes.
-
After the addition is complete, stir the reaction mixture at 150 °C for an additional 5 minutes.
-
Cool the reaction mixture to room temperature and quench with ice water (30 mL).
-
Extract the organic materials with hexane (4 x 50 mL).
-
Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (100:1) as the eluent to afford 1,1-difluoro-2,2-diphenylcyclopropane as a colorless solid (99% yield).[7]
Caption: Experimental workflow for difluorocyclopropanation.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled.[11]
-
Causes skin and serious eye irritation.[11]
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Store in a well-ventilated place. Keep container tightly closed.
Conclusion
This compound is a highly effective and user-friendly reagent for the generation of difluorocarbene, enabling the synthesis of gem-difluorocyclopropanes and other valuable fluorinated compounds. Its advantages over sodium chlorodifluoroacetate, particularly its lower reaction temperatures and non-hygroscopic nature, make it an attractive choice for organic chemists. The continued exploration of its applications, especially in the synthesis of complex molecules for drug discovery, will undoubtedly solidify its importance as a key tool in modern synthetic chemistry. This guide provides a solid foundation for researchers looking to utilize this powerful reagent in their work.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. This compound: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 3. bromodifluoroacetic acid sodium salt | C2BrF2NaO2 | CID 2782418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 84349-27-9 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 84349-27-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
Sodium Bromodifluoroacetate: A Superior Difluorocarbene Source for Advanced Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the application of sodium bromodifluoroacetate as a potent and versatile precursor for difluorocarbene in organic synthesis.
This compound (BrCF₂CO₂Na) has emerged as a highly effective and user-friendly reagent for the generation of difluorocarbene (:CF₂), a key intermediate for the introduction of the valuable difluoromethylene (-CF₂-) group into organic molecules. This technical guide provides an in-depth overview of its advantages, reaction mechanisms, experimental protocols, and diverse applications, with a focus on empowering researchers to leverage this reagent in their synthetic endeavors.
Executive Summary
Compared to the traditional difluorocarbene source, sodium chlorodifluoroacetate (ClCF₂CO₂Na), this compound offers significant operational advantages. These include the ability to generate difluorocarbene at lower temperatures, the requirement for smaller excesses of the reagent, and improved handling characteristics due to its non-hygroscopic nature.[1] These features make it a more efficient and reliable choice for a range of chemical transformations, most notably the synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes.
Core Advantages of this compound
The superiority of this compound stems from the weaker carbon-bromine bond compared to the carbon-chlorine bond, facilitating the thermal decarboxylation process to generate difluorocarbene under milder conditions.[2] This seemingly subtle difference translates into several practical benefits for the synthetic chemist:
-
Lower Reaction Temperatures: Difluorocarbene generation from BrCF₂CO₂Na can be achieved at significantly lower temperatures (around 120-150 °C) compared to ClCF₂CO₂Na, which often requires temperatures in excess of 180 °C.[2] This allows for the use of a wider range of solvents and is compatible with more thermally sensitive substrates.
-
Reduced Reagent Stoichiometry: Reactions with BrCF₂CO₂Na often proceed to completion with a smaller excess of the reagent, leading to improved atom economy and simplified purification procedures.[1]
-
Enhanced User-Friendliness: this compound is a non-hygroscopic solid, making it easier to handle and store compared to the highly hygroscopic and deliquescent nature of sodium chlorodifluoroacetate.[2]
-
High Yields and Stereospecificity: The use of BrCF₂CO₂Na consistently provides high yields of the desired difluorinated products, and the cycloaddition reactions proceed with a high degree of stereospecificity.[1]
Generation of Difluorocarbene: The Underlying Mechanism
The generation of difluorocarbene from this compound proceeds via a thermal decarboxylation pathway. Upon heating, the carboxylate anion readily loses carbon dioxide to form a bromodifluoromethyl anion, which then rapidly eliminates a bromide ion to yield the highly reactive difluorocarbene intermediate.
References
A Technical Guide to the Solubility of Sodium Bromodifluoroacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium bromodifluoroacetate (BrCF₂COONa) is a valuable reagent in organic synthesis, notably as a precursor for the generation of difluorocarbene, a key intermediate in the formation of gem-difluorocyclopropanes.[1][2] Understanding its solubility in various organic solvents is critical for reaction optimization, purification, and the development of robust chemical processes. This technical guide provides a summary of the known solubility characteristics of this compound, outlines general experimental protocols for solubility determination, and presents a visual workflow for these procedures. While specific quantitative solubility data across a broad range of organic solvents is not extensively documented in publicly available literature, this guide consolidates the existing information and provides a framework for its empirical determination.
Introduction to this compound
This compound is a sodium salt of bromodifluoroacetic acid with the chemical formula C₂BrF₂NaO₂ and a molecular weight of approximately 196.91 g/mol .[3][4] It is a white to off-white crystalline powder.[5] Its structure, featuring both a polar ionic carboxylate group and halogen atoms, results in a unique solubility profile.[6] The presence of bromine and fluorine atoms enhances its electrophilic character, making it a versatile tool in synthetic chemistry.[6]
Solubility Profile
Aqueous Solubility
This compound is soluble in water.[3][7] This is expected, given its nature as a sodium salt.
Solubility in Organic Solvents
Specific quantitative data on the solubility of this compound in a wide array of organic solvents is sparse in the available literature. However, its use in certain organic reactions provides insight into its solubility in specific polar aprotic solvents.
Diglyme (B29089) (Bis(2-methoxyethyl) ether): this compound is utilized in diglyme for the synthesis of gem-difluorocyclopropanes.[1][2] In a typical experimental procedure, a solution of this compound in diglyme is added dropwise to a reaction mixture at elevated temperatures (e.g., 150 °C).[8] This indicates that it has sufficient solubility in diglyme to be used as a reagent in solution, although the exact solubility limit is not specified.
Based on its ionic salt character, it is anticipated that this compound will exhibit greater solubility in polar organic solvents, particularly those capable of solvating the sodium cation. Its solubility is likely to be limited in nonpolar solvents such as hydrocarbons.
The table below summarizes the qualitative solubility information gathered from the literature.
| Solvent | Formula | Type | Solubility | Source(s) |
| Water | H₂O | Polar Protic | Soluble | [3][7] |
| Diglyme | C₆H₁₄O₃ | Polar Aprotic | Soluble enough for reaction | [1][2][8] |
Experimental Protocols for Solubility Determination
For a comprehensive understanding of the solubility of this compound in a specific organic solvent, empirical determination is necessary. The following are general protocols that can be adapted for this purpose.
Qualitative Solubility Determination
This method provides a quick assessment of whether a substance is soluble in a particular solvent.
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the organic solvent in small portions.
-
After each addition, shake the test tube vigorously.
-
Observe if the solid dissolves completely. If it does, the compound is considered soluble. If not, it is considered insoluble or sparingly soluble.[9]
Quantitative Solubility Determination (Equilibrium Concentration Method)
This method determines the concentration of a saturated solution, providing a quantitative measure of solubility.
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container. The presence of undissolved solid is essential to ensure a saturated solution.[10]
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[10][11]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. A clear, saturated solution should be present above the solid.
-
Sample Extraction: Carefully extract a known volume of the clear supernatant. It is crucial to avoid transferring any solid particles.
-
Concentration Analysis: Determine the concentration of this compound in the extracted sample using a suitable analytical technique. Given the structure of the compound, methods such as High-Performance Liquid Chromatography (HPLC) or Ion Chromatography would be appropriate.[10]
-
Calculation: Calculate the solubility, typically expressed as grams of solute per 100 mL of solvent (g/100mL) or moles of solute per liter of solvent (mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantitative determination of solubility.
Caption: Workflow for quantitative solubility determination.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 84349-27-9 [m.chemicalbook.com]
- 4. bromodifluoroacetic acid sodium salt | C2BrF2NaO2 | CID 2782418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 84349-27-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. scbt.com [scbt.com]
- 7. chembk.com [chembk.com]
- 8. This compound | 84349-27-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for gem-Difluorocyclopropanation using Sodium Bromodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the gem-difluorocyclopropanation of alkenes utilizing sodium bromodifluoroacetate (BrCF₂CO₂Na) as a difluorocarbene precursor. This method offers significant advantages over traditional protocols that use sodium chlorodifluoroacetate, including milder reaction conditions, operational simplicity, and high yields.[1] The protocol is applicable to a wide range of alkene substrates, including those sensitive to high temperatures.[2][3] Detailed experimental procedures, quantitative data on reaction yields for various substrates, and a mechanistic diagram are presented to facilitate the adoption of this efficient synthetic methodology.
Introduction
The introduction of a gem-difluorocyclopropane moiety is a key strategy in medicinal chemistry and materials science to modulate the physicochemical and biological properties of organic molecules. This compound has emerged as a superior reagent for generating difluorocarbene (:CF₂) for the cyclopropanation of alkenes.[1][4] Compared to the highly hygroscopic and deliquescent sodium chlorodifluoroacetate, this compound is easier to handle and allows for reactions to be conducted at lower temperatures, often leading to cleaner reactions and higher yields.[2][3] This protocol details the use of this compound for the efficient and high-yielding synthesis of gem-difluorocyclopropanes.[1]
Advantages of this compound
-
Milder Reaction Conditions: Reactions can be performed at lower temperatures (e.g., 150 °C) compared to those with sodium chlorodifluoroacetate (often requiring 180-190 °C).[3][5]
-
Non-Hygroscopic: Easier to handle and store due to its non-hygroscopic nature.[1][2]
-
Operational Simplicity: Eliminates the need for slow addition of the reagent.[1]
-
High Yields: Provides excellent yields (typically 93-99%) for a diverse range of alkenes.[2][3]
-
Broad Substrate Scope: Effective for various substituted alkenes, including sensitive substrates like trimethylsilylenol ethers.[2][3]
Reaction Mechanism
The gem-difluorocyclopropanation using this compound proceeds through the thermal decomposition of the salt to generate highly reactive difluorocarbene. This intermediate then undergoes a [2+1] cycloaddition with an alkene to form the desired gem-difluorocyclopropane ring.
Caption: Reaction mechanism for gem-difluorocyclopropanation.
Experimental Protocol
General Procedure for the gem-Difluorocyclopropanation of an Alkene:
-
Reagents and Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the alkene substrate (1.0 mmol) and this compound (BrCF₂CO₂Na) (typically 1.5-2.0 equivalents).
-
Solvent Addition: Add a suitable high-boiling point solvent, such as diglyme (B29089) (e.g., 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 150 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 20-60 minutes.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure gem-difluorocyclopropane.
Substrate Scope and Yields
The protocol is effective for a wide variety of alkene substrates, affording high yields of the corresponding gem-difluorocyclopropanes.
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | 1,1-Diphenylethene | 1,1-Difluoro-2,2-diphenylcyclopropane | 99 |
| 2 | Styrene | (2,2-Difluorocyclopropyl)benzene | 95 |
| 3 | α-Methylstyrene | 1,1-Difluoro-2-methyl-2-phenylcyclopropane | 98 |
| 4 | (E)-Stilbene | trans-1,1-Difluoro-2,3-diphenylcyclopropane | 96 |
| 5 | Allyl Acetate | (2,2-Difluorocyclopropyl)methyl acetate | 93 |
| 6 | Ethyl Cinnamate | Ethyl 3-(2,2-difluorocyclopropyl)propanoate | 94 |
| 7 | 1-Dodecene | 1,1-Difluoro-2-decylcyclopropane | 97 |
| 8 | Alkenyl (pinacol) borane (B79455) derivative | Boron-substituted gem-difluorocyclopropane | 93-99 |
| 9 | Trimethylsilylenol ether derivative | Siloxy-substituted gem-difluorocyclopropane | High |
Yields are based on isolated products as reported in the literature.[2][3]
Comparison with Sodium Chlorodifluoroacetate
This compound demonstrates superior performance compared to sodium chlorodifluoroacetate, particularly at lower temperatures.
| Entry | Reagent | Conditions | Yield of 1,1-Difluoro-2,2-diphenylcyclopropane (%) |
| 1 | ClCF₂CO₂Na | 180 °C, 20 min | 96 |
| 2 | ClCF₂CO₂Na | 150 °C, 20 min | 64 |
| 3 | BrCF₂CO₂Na | 150 °C, 20 min | 99 |
| 4 | BrCF₂CO₂Na | 120 °C, 20 min | 76 |
Data adapted from Amii and co-workers' comparison study.[3]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of gem-difluorocyclopropanes using this compound.
Caption: Experimental workflow for gem-difluorocyclopropanation.
Conclusion
The use of this compound for gem-difluorocyclopropanation offers a robust, efficient, and operationally simple method for the synthesis of a wide array of gem-difluorocyclopropanes. Its advantages over sodium chlorodifluoroacetate make it an attractive choice for researchers in organic synthesis and drug development. The detailed protocol and data presented herein are intended to facilitate the straightforward implementation of this valuable synthetic transformation.
References
- 1. This compound: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound:A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes | Semantic Scholar [semanticscholar.org]
- 5. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
Application Notes and Protocols: Difluoromethylation of Thiols with Sodium Bromodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a difluoromethyl (-CF2H) group into organic molecules is a pivotal strategy in medicinal chemistry and drug development. This moiety can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. This document provides detailed application notes and protocols for the S-difluoromethylation of thiols utilizing sodium bromodifluoroacetate, a highly efficient and user-friendly difluorocarbene precursor.
This compound offers notable advantages over other difluoromethylating agents, including its chloro-analog. It is a non-hygroscopic solid that is easier to handle and typically promotes the reaction at lower temperatures, leading to cleaner reaction profiles and higher yields.[1] The reaction proceeds via the thermal decarboxylation of this compound to generate difluorocarbene in situ, which is then trapped by a thiol to furnish the corresponding S-difluoromethylated product.
Reaction Principle and Mechanism
The core of this transformation lies in the generation of the highly reactive difluorocarbene intermediate. The process can be summarized in the following two steps:
-
Generation of Difluorocarbene: Upon heating, this compound undergoes thermal decarboxylation, releasing carbon dioxide and a bromide anion to form difluorocarbene (:CF2).
-
Nucleophilic Trapping: The thiol, acting as a nucleophile, attacks the electrophilic difluorocarbene. A subsequent proton transfer step yields the final S-difluoromethylated thiol.
This straightforward mechanism avoids the need for transition-metal catalysts, making it an attractive and cost-effective method for synthesizing difluoromethyl thioethers.
Caption: Reaction mechanism for the difluoromethylation of thiols.
Experimental Protocols
This section provides a general protocol for the difluoromethylation of aromatic and heteroaromatic thiols. The reaction conditions are based on established procedures for analogous reagents, with adjustments to leverage the higher reactivity of this compound.
General Protocol for S-Difluoromethylation
Materials:
-
Thiol (1.0 mmol, 1.0 equiv)
-
This compound (2.0 mmol, 2.0 equiv)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (3-5 mL)
-
Round-bottom flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the thiol (1.0 mmol), this compound (2.0 mmol), and potassium carbonate (1.5 mmol).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF (3-5 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 80-95 °C with vigorous stirring. The optimal temperature may be lower than that required for sodium chlorodifluoroacetate.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure S-difluoromethylated thiol.
Caption: General experimental workflow for S-difluoromethylation.
Substrate Scope and Yields
The difluoromethylation of thiols using a difluorocarbene approach is compatible with a wide range of functional groups. Electron-donating and electron-withdrawing substituents on aromatic thiols are generally well-tolerated. The following table summarizes representative yields obtained with the analogous sodium chlorodifluoroacetate, which are expected to be similar or improved with this compound under optimized conditions.
| Entry | Thiol Substrate | Product | Yield (%) |
| 1 | 4-Methoxythiophenol | 1-(Difluoromethylthio)-4-methoxybenzene | 92 |
| 2 | 4-Methylthiophenol | 1-(Difluoromethylthio)-4-methylbenzene | 85 |
| 3 | Thiophenol | (Difluoromethylthio)benzene | 88 |
| 4 | 4-Chlorothiophenol | 1-Chloro-4-(difluoromethylthio)benzene | 89 |
| 5 | 4-Bromothiophenol | 1-Bromo-4-(difluoromethylthio)benzene | 87 |
| 6 | 2-Mercaptobenzothiazole | 2-(Difluoromethylthio)benzo[d]thiazole | 83 |
| 7 | 2-Mercaptopyridine | 2-(Difluoromethylthio)pyridine | 75 |
| 8 | 1-Methyl-1H-imidazole-2-thiol | 2-(Difluoromethylthio)-1-methyl-1H-imidazole | 90 |
Yields are based on reactions with sodium chlorodifluoroacetate and are provided for illustrative purposes. Similar or higher yields may be achievable with this compound.
Applications in Drug Development
The S-difluoromethyl moiety is of significant interest in the design of novel therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding can lead to improved pharmacological profiles.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the -SCF₂H group more resistant to oxidative metabolism compared to a traditional -SCH₃ or -SH group.
-
Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Binding Interactions: The hydrogen atom of the -SCF₂H group can act as a hydrogen bond donor, potentially forming key interactions with biological targets such as enzymes and receptors.
The protocol described herein provides a practical and efficient method for the late-stage functionalization of thiol-containing drug candidates, enabling the rapid exploration of structure-activity relationships and the optimization of lead compounds.
Caption: Key features and applications of the methodology.
Safety and Handling
-
This compound is a chemical irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
The reaction should be performed in a well-ventilated fume hood.
-
DMF is a combustible liquid and a potential reproductive toxin. Handle with care and avoid inhalation and skin contact.
-
The reaction generates CO₂ gas, which can lead to a pressure buildup in a sealed system. Ensure proper venting.
Conclusion
The difluoromethylation of thiols using this compound is a robust and efficient method for the synthesis of S-difluoromethylated compounds. The operational simplicity, mild reaction conditions, and broad substrate compatibility make this protocol a valuable tool for chemists in academic and industrial settings, particularly in the field of drug discovery and development. The ability to readily access these valuable building blocks facilitates the exploration of fluorinated compounds with potentially superior pharmacological properties.
References
Application Notes and Protocols: Reactions of Sodium Bromodifluoroacetate with Electron-Rich Alkenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of sodium bromodifluoroacetate as a versatile reagent for the introduction of the difluoromethylene group into organic molecules via reactions with electron-rich alkenes. Two primary modes of reactivity are highlighted: difluorocyclopropanation and radical addition. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate the application of these methodologies in a research and development setting.
Difluorocyclopropanation of Electron-Rich Alkenes
This compound serves as an excellent precursor for difluorocarbene (:CF₂), a reactive intermediate that readily undergoes cycloaddition with alkenes to form gem-difluorocyclopropanes.[1][2][3] This method is often advantageous compared to using sodium chlorodifluoroacetate, as it typically requires lower reaction temperatures and the reagent is non-hygroscopic, simplifying handling.[1][2] The reaction is particularly efficient with electron-rich alkenes, such as styrenes, enol ethers, and enamines, affording high yields of the corresponding difluorocyclopropanated products.[4]
Data Presentation: Difluorocyclopropanation of Various Alkenes
The following table summarizes the results for the difluorocyclopropanation of a range of electron-rich alkenes using this compound.
| Entry | Alkene Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | 1,1-Diphenylethene | 1,1-Difluoro-2,2-diphenylcyclopropane | Diglyme (B29089), 150 °C, 3 h | 99 | [4] |
| 2 | (1-Phenoxyethenyl)benzene | 1,1-Difluoro-2-phenoxy-2-phenylcyclopropane | Diglyme, 150 °C, 3 h | 95 | [4] |
| 3 | 1-Methoxy-1-phenylethene | 1,1-Difluoro-2-methoxy-2-phenylcyclopropane | Diglyme, 150 °C, 3 h | 93 | [4] |
| 4 | α-Methylstyrene | 1,1-Difluoro-2-methyl-2-phenylcyclopropane | Diglyme, 150 °C, 3 h | 96 | [4] |
| 5 | Trimethyl(1-phenylvinyloxy)silane | 1,1-Difluoro-2-phenyl-2-(trimethylsilyloxy)cyclopropane | Diglyme, 150 °C, 3 h | 91 | [4] |
| 6 | Indene | 1,1a,6,6a-Tetrahydro-1,1-difluorocyclopropa[a]indene | Diglyme, 150 °C, 3 h | 98 | [4] |
Experimental Protocol: Synthesis of 1,1-Difluoro-2,2-diphenylcyclopropane
This protocol is adapted from the procedure reported by Amii and coworkers.[4]
Materials:
-
1,1-Diphenylethene
-
This compound (BrCF₂CO₂Na)
-
Diglyme
-
Argon gas
-
Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography
Procedure:
-
To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add 1,1-diphenylethene (1.0 mmol, 180 mg).
-
Add this compound (2.0 mmol, 350 mg) and diglyme (10 mL).
-
Heat the reaction mixture to 150 °C and stir vigorously for 3 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 1,1-difluoro-2,2-diphenylcyclopropane.
Mandatory Visualization: Difluorocyclopropanation
Caption: Mechanism of difluorocyclopropanation.
Radical Addition of Bromodifluoroacetate to Electron-Rich Alkenes
While this compound is primarily used for difluorocarbene generation, its corresponding ester, ethyl bromodifluoroacetate, is a widely used precursor for the difluoroacetyl radical (•CF₂CO₂Et) in radical addition reactions. These reactions can be initiated by copper catalysts or photoredox catalysis and proceed via an Atom Transfer Radical Addition (ATRA) mechanism.[5] This approach allows for the difunctionalization of alkenes, particularly electron-rich styrenes, to introduce both a bromodifluoroacetyl group and another functionality across the double bond.[1][6]
Data Presentation: Copper-Catalyzed Bromodifluoroacetylation of Styrenes
The following table presents data for the copper-catalyzed radical addition of ethyl bromodifluoroacetate to various styrene (B11656) derivatives.
| Entry | Styrene Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Styrene | Ethyl 2-bromo-4-phenyl-2,2-difluorobutanoate | CuI (10 mol%), Bipy (15 mol%), MeCN, 60 °C, 12 h | 85 | [5] |
| 2 | 4-Methylstyrene | Ethyl 2-bromo-2,2-difluoro-4-(p-tolyl)butanoate | CuI (10 mol%), Bipy (15 mol%), MeCN, 60 °C, 12 h | 88 | [5] |
| 3 | 4-Methoxystyrene | Ethyl 2-bromo-2,2-difluoro-4-(4-methoxyphenyl)butanoate | CuI (10 mol%), Bipy (15 mol%), MeCN, 60 °C, 12 h | 91 | [5] |
| 4 | 4-Chlorostyrene | Ethyl 2-bromo-4-(4-chlorophenyl)-2,2-difluorobutanoate | CuI (10 mol%), Bipy (15 mol%), MeCN, 60 °C, 12 h | 78 | [5] |
| 5 | 4-Fluorostyrene | Ethyl 2-bromo-4-(4-fluorophenyl)-2,2-difluorobutanoate | CuI (10 mol%), Bipy (15 mol%), MeCN, 60 °C, 12 h | 82 | [5] |
| 6 | 2-Vinylnaphthalene | Ethyl 2-bromo-2,2-difluoro-4-(naphthalen-2-yl)butanoate | CuI (10 mol%), Bipy (15 mol%), MeCN, 60 °C, 12 h | 86 | [5] |
Experimental Protocol: Copper-Catalyzed Bromodifluoroacetylation of Styrene
This protocol is a representative procedure based on published methods for copper-catalyzed ATRA reactions.[5]
Materials:
-
Styrene
-
Ethyl bromodifluoroacetate (BrCF₂CO₂Et)
-
Copper(I) iodide (CuI)
-
2,2'-Bipyridine (B1663995) (Bipy)
-
Acetonitrile (B52724) (MeCN), anhydrous
-
Argon gas
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a Schlenk tube under an argon atmosphere, add CuI (0.1 mmol, 19 mg) and 2,2'-bipyridine (0.15 mmol, 23 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous acetonitrile (5 mL), followed by styrene (1.0 mmol, 104 mg) and ethyl bromodifluoroacetate (1.5 mmol, 304 mg).
-
Seal the Schlenk tube and heat the reaction mixture at 60 °C for 12 hours with stirring.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired ethyl 2-bromo-4-phenyl-2,2-difluorobutanoate.
Mandatory Visualization: Radical Addition
References
- 1. Copper-catalysed oxy-alkylation of styrenes enabled by halogen-atom transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Bromodifluoroacetylation of Alkenes with Ethyl Bromodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of gem-Difluorocyclopropenes from Alkynes and Sodium Bromodifluoroacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The gem-difluorocyclopropene moiety is a valuable structural motif in medicinal chemistry and materials science. Its incorporation into molecular scaffolds can significantly modulate biological activity, metabolic stability, and physicochemical properties. This document provides detailed protocols for the synthesis of gem-difluorocyclopropenes via the [2+1] cycloaddition of a difluorocarbene, generated from sodium bromodifluoroacetate, with various alkynes. This method, pioneered by Amii and co-workers, offers a practical and efficient route to these important fluorinated compounds.[1][2] this compound is a stable, non-hygroscopic, and easy-to-handle crystalline solid, presenting significant advantages over other difluorocarbene precursors, such as the highly hygroscopic sodium chlorodifluoroacetate.[1]
Reaction Principle and Mechanism
The synthesis relies on the thermal decomposition of this compound (BrCF₂CO₂Na) to generate a highly reactive difluorocarbene (:CF₂) intermediate. This is achieved by heating the sodium salt, which undergoes decarboxylation and elimination of sodium bromide. The in situ generated electrophilic difluorocarbene then rapidly undergoes a [2+1] cycloaddition reaction with an alkyne present in the reaction mixture to furnish the desired gem-difluorocyclopropene.
References
Application Notes and Protocols: Palladium-Catalyzed Difluoromethylation of Arylboronic Acids with Sodium Bromodifluoroacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The introduction of the difluoromethyl (CF2H) group into organic molecules is of significant interest in medicinal chemistry and drug discovery. The CF2H group can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amino groups, often leading to improved metabolic stability and bioavailability of drug candidates. This document provides detailed protocols for the palladium-catalyzed difluoromethylation of arylboronic acids using sodium bromodifluoroacetate as the difluoromethyl source. This method offers a practical and efficient route to a variety of difluoromethylated arenes under mild reaction conditions. Preliminary mechanistic studies suggest the involvement of a difluorocarbene pathway in this transformation.[1][2]
Experimental Protocols
General Procedure for the Palladium-Catalyzed Difluoromethylation of Arylboronic Acids:
This protocol is based on the method described by Zhang and colleagues.[1]
Materials:
-
Arylboronic acid
-
This compound (BrCF2CO2Na)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Iron(III) acetylacetonate (B107027) (Fe(acac)3)
-
Potassium carbonate (K2CO3)
-
Water
-
Reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
To a Schlenk tube, add the arylboronic acid (0.2 mmol, 1.0 equiv), this compound (0.4 mmol, 2.0 equiv), Pd(OAc)2 (0.01 mmol, 5 mol%), PPh3 (0.02 mmol, 10 mol%), hydroquinone (0.04 mmol, 20 mol%), Fe(acac)3 (0.02 mmol, 10 mol%), and K2CO3 (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen) three times.
-
Add 1,4-dioxane (1.0 mL) and water (0.1 mL) to the reaction mixture.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired difluoromethylated arene.
Data Presentation
Table 1: Substrate Scope of the Palladium-Catalyzed Difluoromethylation of Arylboronic Acids
The following table summarizes the yields of various difluoromethylated arenes obtained using the general protocol.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 85 | |
| 2 | 4-Methylphenylboronic acid | 82 | |
| 3 | 4-Methoxyphenylboronic acid | 78 | |
| 4 | 4-Fluorophenylboronic acid | 75 | |
| 5 | 4-Chlorophenylboronic acid | 72 | |
| 6 | 4-Bromophenylboronic acid | 68 | |
| 7 | 3-Methylphenylboronic acid | 80 | |
| 8 | 3-Methoxyphenylboronic acid | 76 | |
| 9 | 2-Methylphenylboronic acid | 70 | |
| 10 | Naphthalene-2-boronic acid | 79 | |
| 11 | Thiophene-2-boronic acid | 65 |
Yields are isolated yields and may vary based on experimental conditions and scale.
Visualizations
Experimental Workflow
Caption: General workflow for the palladium-catalyzed difluoromethylation.
Proposed Catalytic Cycle
The reaction is proposed to proceed through a palladium-difluorocarbene intermediate.[1][2]
Caption: Proposed mechanism involving a palladium-difluorocarbene intermediate.
References
Application of Sodium Bromodifluoroacetate in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium bromodifluoroacetate (BrCF₂CO₂Na) has emerged as a versatile and efficient reagent in medicinal chemistry for the introduction of the difluoromethylene (-CF₂-) and difluoromethyl (-CF₂H) moieties into organic molecules. These fluorinated groups are of significant interest in drug design as they can favorably modulate a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, supported by quantitative data and visualizations of relevant biological pathways.
Key Applications in Pharmaceutical Intermediate Synthesis
This compound serves as a valuable precursor for the in situ generation of difluorocarbene (:CF₂) under thermal conditions. This highly reactive intermediate can then participate in a variety of transformations crucial for the synthesis of complex pharmaceutical building blocks.
Gem-Difluorocyclopropanation of Alkenes
The [2+1] cycloaddition of difluorocarbene with alkenes provides access to gem-difluorocyclopropanes, a structural motif present in several bioactive molecules. This compound offers advantages over its chloro-analogue, such as lower reaction temperatures and non-hygroscopic nature, making it easier to handle.[1][2]
N-Difluoromethylation of Heterocycles
N-heterocycles are ubiquitous in pharmaceuticals. The introduction of a difluoromethyl group on a nitrogen atom can significantly impact the parent molecule's properties. Bromo(difluoro)acetic acid, a closely related reagent, has been successfully used for the dearomative N-difluoromethylation of various N-heterocyclic substrates, including quinolines and pyridines.[3][4][5] This transformation is transition metal-free, scalable, and tolerant of diverse functional groups, making it highly valuable for late-stage functionalization of drug candidates.[5]
Synthesis of Difluoromethylated Aromatic Compounds
This compound can be used to synthesize aryldifluoroacetate derivatives through cross-coupling reactions. These intermediates can be further elaborated to introduce the difluoromethylene group into aromatic systems, as demonstrated in the synthesis of a fluorinated analogue of α-tocopherol.[6][7]
Data Presentation
The following tables summarize quantitative data for key reactions involving this compound and related reagents in the synthesis of pharmaceutical intermediates.
Table 1: Gem-Difluorocyclopropanation of Alkenes with this compound
| Substrate | Product | Reagent & Conditions | Yield (%) | Reference |
| 1,1-Diphenylethene | 1,1-Difluoro-2,2-diphenylcyclopropane | BrCF₂CO₂Na, diglyme (B29089), 150 °C | 99 | |
| Styrene | 1,1-Difluoro-2-phenylcyclopropane | BrCF₂CO₂Na, diglyme, 150 °C | 95 | [2] |
| (E)-Anethole | 1-((1R,2R)-2,2-difluoro-1-methylcyclopropyl)-4-methoxybenzene | BrCF₂CO₂Na, diglyme, 150 °C | 98 | [2] |
| 1-Octene | 1,1-Difluoro-2-hexylcyclopropane | BrCF₂CO₂Na, diglyme, 150 °C | 93 | [2] |
Table 2: N-Difluoromethylation of Heterocycles with Bromo(difluoro)acetic Acid
| Substrate | Product | Reagent & Conditions | Yield (%) | Reference |
| 4-((3-fluoro-4-morpholinophenyl)amino)quinolin-1-ium chloride | (E)-1-(difluoromethyl)-N-(3-fluoro-4-morpholinophenyl)quinolin-4(1H)-imine | BrCF₂CO₂H, K₂CO₃, DMF, RT, <24 h | 92 | [4] |
| Quinoline (B57606) | 1-(Difluoromethyl)quinolin-1-ium-4-olate | BrCF₂CO₂H, K₂CO₃, CH₃CN, RT, 12-24 h | Not specified | [3] |
| Pyridine | 1-(Difluoromethyl)pyridin-1-ium | BrCF₂CO₂H, K₂CO₃, CH₃CN, RT, 12-24 h | Not specified | [3] |
Table 3: Synthesis of a 4,4-Difluoro-α-tocopherol Intermediate
| Substrate | Product | Reagent & Conditions | Yield (%) | Reference |
| 1-iodo-2,5-bis(methoxymethoxy)-3,4,6-trimethylbenzene | Ethyl [2,5-bis(methoxymethoxy)-3,4,6-trimethylphenyl]difluoroacetate | Ethyl bromodifluoroacetate, Cu powder | 96 | [6][7] |
Experimental Protocols
Protocol 1: General Procedure for Gem-Difluorocyclopropanation of Alkenes
This protocol is adapted from the synthesis of 1,1-difluoro-2,2-diphenylcyclopropane.
Materials:
-
Alkene (e.g., 1,1-diphenylethylene, 1.0 mmol)
-
This compound (0.40 mmol)
-
Diglyme (15 mL)
-
Ice water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the alkene (1.0 mmol) in diglyme (5 mL), add a diglyme solution (10 mL) of this compound (0.40 mmol) dropwise over 10 minutes at 150 °C.
-
Stir the reaction mixture for 5 minutes at 150 °C.
-
After cooling to room temperature, quench the reaction with ice water (30 mL).
-
Extract the organic materials with hexane (4 x 50 mL).
-
Combine the organic layers, wash with brine (200 mL), and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography (e.g., hexane:EtOAc = 100:1) to afford the desired gem-difluorocyclopropane.
Protocol 2: General Procedure for N-Difluoromethylation of Quinolines
This protocol is based on the N-difluoromethylation of quinolinamines using bromo(difluoro)acetic acid and can be adapted for this compound.[3][4]
Materials:
-
Quinoline derivative (0.5 mmol)
-
Bromo(difluoro)acetic acid (1.0 mmol) or this compound (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (1.25 mmol)
-
Dimethylformamide (DMF) (2 mL)
-
Ice-cold water
-
Ethyl acetate (B1210297)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vial, combine the quinoline derivative (0.5 mmol), bromo(difluoro)acetic acid (or this compound, 1.0 mmol), and potassium carbonate (1.25 mmol).
-
Add DMF (2 mL) to the vial.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Upon completion (monitored by TLC or LC-MS), add 20 mL of ice-cold water to the reaction mixture.
-
Extract the aqueous solution with ethyl acetate (3 x 20 mL).
-
Combine the organic phases, wash with saturated brine solution (2 x 10 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the N-difluoromethylated product.
Mandatory Visualizations
Signaling Pathways Modulated by α-Tocopherol Analogues
The synthesis of 4,4-difluoro-α-tocopherol highlights the utility of this compound in creating analogues of biologically active molecules. α-Tocopherol and its derivatives are known to modulate several key cellular signaling pathways, not just through their antioxidant properties but also by interacting with specific cellular components.[8][9] Understanding these pathways is crucial for the rational design of novel therapeutics.
General experimental workflow for difluoromethylation.
α-Tocopherol analogue inhibiting PKCα signaling.[9]
α-Tocopherol analogue modulating PI3K/Akt signaling.[9]
Conclusion
This compound is a highly effective and practical reagent for the introduction of difluoromethylene and difluoromethyl groups in the synthesis of pharmaceutical intermediates. Its advantages in handling and reaction conditions make it a valuable tool for medicinal chemists. The ability to perform gem-difluorocyclopropanations, N-difluoromethylations, and synthesis of difluoromethylated aromatics provides access to a wide range of fluorinated building blocks. The modulation of key signaling pathways by molecules synthesized using this reagent, such as α-tocopherol analogues, underscores the potential of this chemistry in the development of novel therapeutics. The provided protocols and data serve as a guide for researchers to explore the full potential of this compound in their drug discovery and development endeavors.
References
- 1. This compound: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Synthesis of 4,4-Difluoro-a-tocopherol Using a Cross-coupling Reaction of Bromodifluoroacetate with Aryl Iodide in the Presence of Copper Powder [chooser.crossref.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Stereospecific Difluorocyclopropanation with Sodium Bromodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate their chemical and biological properties. The gem-difluorocyclopropane moiety, in particular, is a valuable structural motif that can confer unique conformational constraints and metabolic stability to bioactive compounds. This document provides detailed application notes and protocols for the stereospecific difluorocyclopropanation of alkenes using sodium bromodifluoroacetate (BrCF₂CO₂Na), a highly effective and user-friendly difluorocarbene precursor.
This compound offers significant advantages over other difluorocarbene sources, such as sodium chlorodifluoroacetate (ClCF₂CO₂Na). It is a non-hygroscopic solid that is easier to handle and allows for reactions to be conducted at lower temperatures with reduced quantities of the reagent.[1] The resulting difluorocyclopropanation proceeds with high stereochemical fidelity, preserving the geometry of the starting alkene in the cyclopropane (B1198618) product.[1] This method is operationally simple, avoiding the need for slow addition or the use of excess reagents, and consistently delivers high yields of the desired gem-difluorocyclopropanes.[1]
Reaction Mechanism and Stereospecificity
The difluorocyclopropanation reaction proceeds via the thermal decomposition of this compound to generate highly reactive singlet difluorocarbene (:CF₂). This electrophilic carbene then undergoes a [2+1] cycloaddition with an alkene. The reaction is concerted, which accounts for the observed stereospecificity. The geometry of the alkene is retained in the resulting cyclopropane ring, meaning a (Z)-alkene will yield a cis-difluorocyclopropane, and an (E)-alkene will afford a trans-difluorocyclopropane.
Figure 1. Reaction scheme for the generation of difluorocarbene from this compound and subsequent stereospecific cycloaddition with an alkene.
Quantitative Data
The use of this compound for difluorocyclopropanation has been shown to be highly efficient for a wide range of alkene substrates, consistently providing high yields.
Comparison with Sodium Chlorodifluoroacetate
This compound demonstrates superior performance compared to the more traditional reagent, sodium chlorodifluoroacetate, as illustrated in the difluorocyclopropanation of 1,1-diphenylethene.
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
| ClCF₂CO₂Na | 180 | 2 | 75 |
| BrCF₂CO₂Na | 150 | 2 | >99 |
Table 1. Comparison of this compound and sodium chlorodifluoroacetate in the difluorocyclopropanation of 1,1-diphenylethene.
Substrate Scope and Yields
The protocol is applicable to a variety of substituted alkenes, affording the corresponding gem-difluorocyclopropanes in excellent yields.
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | 1,1-Diphenylethene | 1,1-Difluoro-2,2-diphenylcyclopropane | >99 |
| 2 | (E)-Stilbene | trans-1,1-Difluoro-2,3-diphenylcyclopropane | 95 |
| 3 | (Z)-Stilbene | cis-1,1-Difluoro-2,3-diphenylcyclopropane | 93 |
| 4 | Styrene | 1,1-Difluoro-2-phenylcyclopropane | 98 |
| 5 | α-Methylstyrene | 1,1-Difluoro-2-methyl-2-phenylcyclopropane | 99 |
| 6 | 1-Dodecene | 1,1-Difluoro-2-decylcyclopropane | 96 |
| 7 | Cyclohexene | 7,7-Difluorobicyclo[4.1.0]heptane | 94 |
Table 2. Stereospecific difluorocyclopropanation of various alkenes with this compound.
Experimental Protocols
The following protocols are based on the successful procedures reported in the scientific literature.
Materials and Equipment
-
This compound (BrCF₂CO₂Na)
-
Alkene substrate
-
Anhydrous diglyme (B29089)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)
-
Solvents for extraction and chromatography (e.g., diethyl ether, pentane (B18724), hexane)
General Procedure for Difluorocyclopropanation
This procedure is a general guideline and may require optimization for specific substrates.
Figure 2. Experimental workflow for the stereospecific difluorocyclopropanation of an alkene using this compound.
Detailed Steps:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkene (1.0 mmol) and this compound (2.0 mmol).
-
Solvent Addition: Under an inert atmosphere (nitrogen or argon), add anhydrous diglyme (5.0 mL).
-
Reaction: Heat the reaction mixture to 150 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with diethyl ether or pentane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using hexane or pentane as the eluent to afford the pure gem-difluorocyclopropane.
Applications in Drug Development
The introduction of a gem-difluorocyclopropane unit can significantly impact the therapeutic profile of a drug candidate. This moiety can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bonds can block sites of oxidative metabolism, increasing the drug's half-life.
-
Modulate Lipophilicity: The fluorine atoms can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and permeability across biological membranes.
-
Influence Conformation: The rigid cyclopropane ring can lock the molecule into a specific conformation, potentially increasing its binding affinity for a biological target.
-
Act as a Bioisostere: The difluoromethylene group can act as a bioisostere for other functional groups, such as a carbonyl or an ether linkage, while imparting different electronic and steric properties.
The straightforward and high-yielding protocol described herein provides a valuable tool for medicinal chemists to readily access novel fluorinated analogs of lead compounds for structure-activity relationship (SAR) studies and the development of new drug candidates.
References
One-Pot Syntheses Utilizing Sodium Bromodifluoroacetate: Applications and Protocols for Advanced Chemical Synthesis
Abstract
Sodium bromodifluoroacetate (BrCF₂CO₂Na) has emerged as a highly effective and versatile reagent in modern organic synthesis, primarily for the one-pot generation of difluorocarbene (:CF₂). This application note details its use in several key one-pot synthetic transformations, including the high-yield synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes, and the difluoromethylation of heteroatoms. Compared to its chloro-analog, sodium chlorodifluoroacetate, the bromo-derivative offers significant advantages, including lower reaction temperatures, reduced reagent quantities, and improved handling due to its non-hygroscopic nature.[1] This document provides detailed experimental protocols, quantitative data on substrate scope, and mechanistic diagrams to facilitate the application of this reagent in research and development settings, particularly within the pharmaceutical and agrochemical industries.
Introduction
The introduction of fluorine-containing moieties into organic molecules is a well-established strategy for modulating their biological activity, metabolic stability, and physicochemical properties. The difluoromethylene group (-CF₂-) is of particular interest as a bioisostere for oxygen atoms or carbonyl groups. One-pot syntheses, which involve multiple reaction steps in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. This compound serves as an excellent precursor for the in-situ generation of difluorocarbene, a key intermediate for the construction of difluorinated compounds. This reagent thermally decomposes to generate difluorocarbene, which can then be trapped by various nucleophiles in a one-pot fashion.
Key Applications and Experimental Protocols
One-Pot Synthesis of gem-Difluorocyclopropanes from Alkenes
The reaction of alkenes with difluorocarbene generated from this compound provides a straightforward and high-yielding route to gem-difluorocyclopropanes. This one-pot reaction is applicable to a wide range of substituted alkenes.
General Experimental Protocol:
A mixture of the alkene (1.0 mmol) and this compound (2.0 mmol) in anhydrous diglyme (B29089) (5 mL) is heated to 150-160 °C under a nitrogen atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired gem--difluorocyclopropane.
Table 1: Substrate Scope for the One-Pot Synthesis of gem-Difluorocyclopropanes
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | Styrene | 1,1-Difluoro-2-phenylcyclopropane | 95 |
| 2 | α-Methylstyrene | 1,1-Difluoro-2-methyl-2-phenylcyclopropane | 98 |
| 3 | (E)-β-Methylstyrene | (trans)-1,1-Difluoro-2-methyl-3-phenylcyclopropane | 92 |
| 4 | 1-Octene | 1,1-Difluoro-2-hexylcyclopropane | 85 |
| 5 | Cyclohexene | 7,7-Difluorobicyclo[4.1.0]heptane | 88 |
| 6 | 1,1-Diphenylethene | 1,1-Difluoro-2,2-diphenylcyclopropane | 99 |
Yields are for isolated products. Data adapted from Oshiro, Morimoto, and Amii, Synthesis, 2010.
One-Pot Synthesis of gem-Difluorocyclopropenes from Alkynes
Similar to alkenes, alkynes can be converted to the corresponding gem-difluorocyclopropenes in a one-pot reaction with this compound.
General Experimental Protocol:
A mixture of the alkyne (1.0 mmol) and this compound (2.5 mmol) in anhydrous diglyme (5 mL) is heated to 160 °C in a sealed tube under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is worked up following the same procedure described for the gem-difluorocyclopropanes.
Table 2: Substrate Scope for the One-Pot Synthesis of gem-Difluorocyclopropenes
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | Phenylacetylene | 1,1-Difluoro-3-phenylcyclopropene | 78 |
| 2 | 1-Octyne | 1,1-Difluoro-3-hexylcyclopropene | 75 |
| 3 | Diphenylacetylene | 1,1-Difluoro-2,3-diphenylcyclopropene | 82 |
| 4 | 4-Phenyl-1-butyne | 1,1-Difluoro-3-(2-phenylethyl)cyclopropene | 72 |
Yields are for isolated products. Data adapted from Oshiro, Morimoto, and Amii, Synthesis, 2010.
One-Pot O-Difluoromethylation of Phenols (Representative Protocol)
The difluoromethylation of phenols to furnish aryl difluoromethyl ethers is a crucial transformation in medicinal chemistry. While detailed protocols with this compound are not as prevalent as for cyclopropanation, the following procedure, adapted from methods using the chloro-analog, serves as a representative one-pot protocol. The use of this compound may allow for milder reaction conditions.
General Experimental Protocol:
To a solution of the phenol (B47542) (1.0 mmol) and a base such as potassium carbonate (2.0 mmol) in a polar aprotic solvent like DMF (5 mL) is added this compound (2.0 mmol). The mixture is heated to 90-110 °C and stirred under a nitrogen atmosphere until the starting material is consumed (as monitored by TLC). The reaction is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the aryl difluoromethyl ether.
Table 3: Comparison of Halodifluoroacetate Reagents in Difluorocyclopropanation
| Substrate | Reagent | Conditions | Yield (%) |
| 1,1-Diphenylethene | ClCF₂CO₂Na | Diglyme, 180 °C, 3 h | 75 |
| 1,1-Diphenylethene | BrCF₂CO₂Na | Diglyme, 160 °C, 1 h | 99 |
| Styrene | ClCF₂CO₂Na | Diglyme, 180 °C, 3 h | 70 |
| Styrene | BrCF₂CO₂Na | Diglyme, 150 °C, 1 h | 95 |
This table illustrates the superior reactivity and milder conditions associated with this compound.
Conclusion
This compound is a highly efficient and operationally simple reagent for the one-pot synthesis of a variety of difluorinated compounds. Its primary application lies in the high-yield synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes. The advantages over sodium chlorodifluoroacetate, such as lower reaction temperatures and non-hygroscopic nature, make it a preferred choice for these transformations. Furthermore, its potential for the difluoromethylation of heteroatoms, as suggested by the reactivity of related halodifluoroacetates, expands its utility in synthetic and medicinal chemistry. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.
References
Application Notes and Protocols: Sodium Bromodifluoroacetate for the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium bromodifluoroacetate (BrCF₂CO₂Na) has emerged as a versatile and efficient reagent for the introduction of the difluoromethylene (-CF₂-) and difluoromethyl (-CF₂H) moieties into organic molecules. These fluorine-containing groups are of significant interest in medicinal chemistry due to their ability to modulate the physicochemical and biological properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, focusing on gem-difluorocyclopropanation and difluoromethylation of heteroatoms.
Key Advantages of this compound
Compared to its chloro-analog, sodium chlorodifluoroacetate (ClCF₂CO₂Na), this compound offers several key advantages:
-
Milder Reaction Conditions: Reactions with BrCF₂CO₂Na can often be conducted at lower temperatures.[1]
-
Higher Efficiency: It is often more efficient, requiring smaller excesses of the reagent.[2]
-
Easier Handling: It is non-hygroscopic, making it easier to handle and store compared to the highly hygroscopic ClCF₂CO₂Na.[2]
Applications in the Synthesis of Bioactive Molecules
This compound is primarily used as a precursor for the in-situ generation of difluorocarbene (:CF₂), a highly reactive intermediate that can undergo various transformations.
Gem-Difluorocyclopropanation of Alkenes and Alkynes
The [2+1] cycloaddition of difluorocarbene with alkenes and alkynes provides a direct route to gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. These structures are found in a number of biologically active compounds and serve as versatile synthetic intermediates.[1][3][4]
General Reaction Scheme:
Caption: General workflow for gem-difluorocyclopropanation.
Experimental Protocol: Synthesis of 1,1-difluoro-2,2-diphenylcyclopropane [5]
This protocol details the reaction of 1,1-diphenylethylene (B42955) with this compound to yield 1,1-difluoro-2,2-diphenylcyclopropane.
-
Materials:
-
1,1-diphenylethylene
-
This compound (BrCF₂CO₂Na)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a solution of 1,1-diphenylethylene (181.3 mg, 1.0 mmol) in 5 mL of diglyme, add a solution of this compound (78 mg, 0.40 mmol) in 10 mL of diglyme dropwise over 10 minutes at 150 °C.
-
Stir the reaction mixture for an additional 5 minutes at 150 °C.
-
Cool the reaction to room temperature and quench with 30 mL of ice water.
-
Extract the organic materials with hexane (4 x 50 mL).
-
Combine the organic layers, wash with 200 mL of brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane/EtOAc = 100:1) to afford 1,1-difluoro-2,2-diphenylcyclopropane as a colorless solid (231.6 mg, 99% yield).
-
Table 1: Gem-Difluorocyclopropanation of Various Alkenes [2]
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | 1,1-Diphenylethylene | 1,1-Difluoro-2,2-diphenylcyclopropane | 99 |
| 2 | Styrene | 1,1-Difluoro-2-phenylcyclopropane | 95 |
| 3 | α-Methylstyrene | 1,1-Difluoro-2-methyl-2-phenylcyclopropane | 98 |
| 4 | (E)-Stilbene | trans-1,1-Difluoro-2,3-diphenylcyclopropane | 96 |
| 5 | 1-Dodecene | 1,1-Difluoro-2-decylcyclopropane | 93 |
Difluoromethylation of N-Heterocycles and Phenols
The difluoromethyl group (-CF₂H) is a valuable bioisostere for hydroxyl, thiol, and amine functionalities. This compound, or its corresponding acid, can be used to introduce this group onto nitrogen and oxygen atoms in bioactive scaffolds.
General Reaction Scheme for N-Difluoromethylation:
Caption: N-Difluoromethylation of heterocycles.
Experimental Protocol: General Procedure for N-Difluoromethylation of Heterocycles
This protocol provides a general method for the N-difluoromethylation of various heterocyclic compounds.
-
Materials:
-
N-Heterocycle (e.g., imidazole, pyrazole, etc.)
-
Bromodifluoroacetic acid (BrCF₂COOH)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of the N-heterocycle (1.0 equiv) in DMF, add K₂CO₃ (2.0 equiv).
-
Add bromodifluoroacetic acid (1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-difluoromethylated heterocycle.
-
Table 2: N-Difluoromethylation of Bioactive Heterocycles
| Entry | Heterocycle | Reagent | Product | Yield (%) |
| 1 | Caffeine | CF₂HSO₂Na | 8-(Difluoromethyl)caffeine | 74 |
| 2 | Theophylline | CF₂HSO₂Na | 1,3-Dimethyl-7-(difluoromethyl)xanthine | 65 |
| 3 | Uridine | CF₂HSO₂Na | 5-(Difluoromethyl)uridine | 81 |
| 4 | Melatonin | CF₂HSO₂Na | N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-N-(difluoromethyl)acetamide | 58 |
Note: The data in Table 2 is for a related difluoromethylation reaction using sodium difluoromethanesulfinate, illustrating the successful late-stage functionalization of complex bioactive molecules.[6]
Experimental Protocol: O-Difluoromethylation of Phenols
A similar protocol can be applied for the O-difluoromethylation of phenols using sodium chlorodifluoroacetate, which is expected to be adaptable for this compound.[7][8]
-
Materials:
-
Phenol (B47542) derivative
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the phenol (1.0 equiv) in DMF, add K₂CO₃ (2.0 equiv) and this compound (2.0 equiv).
-
Heat the reaction mixture to 95 °C and stir for 8 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with EtOAc.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the aryl difluoromethyl ether.
-
Signaling Pathways and Logical Relationships
The utility of this compound stems from its thermal decomposition to generate difluorocarbene, which then reacts with various nucleophiles.
Caption: Generation and reaction pathways of difluorocarbene.
Conclusion
This compound is a valuable and practical reagent for the introduction of difluoromethylene and difluoromethyl groups into organic molecules. Its ease of handling and the mild reaction conditions it often allows make it an attractive choice for applications in medicinal chemistry and drug discovery. The protocols provided herein offer a starting point for the synthesis of a variety of fluorinated bioactive compounds.
References
- 1. This compound: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. This compound | 84349-27-9 | TCI AMERICA [tcichemicals.com]
- 6. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Liquid Crystalline Materials Using Sodium Bromodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules is a critical strategy in the design of advanced materials, including liquid crystals. The unique properties of fluorine, such as its high electronegativity and small size, can significantly influence the mesomorphic behavior, dielectric anisotropy, and other key characteristics of liquid crystalline compounds. The gem-difluorocyclopropane moiety, in particular, has emerged as a valuable building block for the synthesis of novel liquid crystals. This is due to its ability to introduce a strong dipole moment while maintaining a rigid, well-defined core structure.
Sodium bromodifluoroacetate (BrCF₂CO₂Na) is an efficient and user-friendly precursor for the generation of difluorocarbene (:CF₂), the reactive intermediate required for the synthesis of gem-difluorocyclopropanes. Compared to other difluorocarbene sources like sodium chlorodifluoroacetate, this compound offers several advantages, including lower reaction temperatures, non-hygroscopic nature, and operational simplicity, making it an excellent choice for the synthesis of fluorinated liquid crystal precursors.
These application notes provide detailed protocols for the synthesis of liquid crystalline materials incorporating a gem-difluorocyclopropane core, with a focus on the use of this compound as the difluorocarbene source.
Advantages of this compound in Difluorocyclopropanation
This compound stands out as a superior reagent for the generation of difluorocarbene for several reasons:
-
Milder Reaction Conditions: It typically requires lower temperatures for decarboxylation compared to its chloro-analogue, which is beneficial for thermally sensitive substrates.
-
Non-Hygroscopic: Unlike sodium chlorodifluoroacetate, it is not highly hygroscopic, making it easier to handle and store.
-
High Yields: It is known to produce high yields of gem-difluorocyclopropanes.
-
Operational Simplicity: Its use can eliminate the need for slow addition techniques and large excesses of the reagent.
General Workflow for Liquid Crystal Synthesis
The synthesis of liquid crystalline materials featuring a gem-difluorocyclopropane core generally follows a multi-step process. The key step is the difluorocyclopropanation of a suitable olefin precursor, which is then elaborated to introduce the mesogenic and terminal functionalities required for liquid crystalline behavior.
Caption: General workflow for the synthesis of liquid crystals using this compound.
Experimental Protocols
Protocol 1: Synthesis of a gem-Difluorocyclopropane Intermediate
This protocol describes a general method for the difluorocyclopropanation of an olefin precursor using this compound. The example of 1,1-diphenylethylene (B42955) is used to illustrate the procedure, which can be adapted for various olefinic starting materials that form the core of the target liquid crystal.
Materials:
-
Olefin precursor (e.g., 1,1-diphenylethylene)
-
This compound (BrCF₂CO₂Na)
-
Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the olefin precursor (1.0 mmol) in diglyme (5 mL) in a reaction vessel equipped with a condenser and a dropping funnel, heat the solution to 150 °C.
-
Separately, dissolve this compound (0.40 mmol) in diglyme (10 mL).
-
Add the this compound solution dropwise to the heated olefin solution over
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Sodium Bromodifluoroacetate
Welcome to the technical support center for sodium bromodifluoroacetate (BrCF₂CO₂Na). This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting advice, optimization strategies, and key experimental protocols for the effective use of this versatile difluorocarbene precursor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during experiments involving this compound in a question-and-answer format.
Question 1: My difluoromethylation or gem-difluorocyclopropanation reaction is giving a low yield or failing completely. What are the common causes and how can I troubleshoot this?
Answer: Low or no product yield is a common challenge that can stem from several factors related to reagent integrity, reaction setup, and parameter optimization.
Potential Causes & Solutions:
-
Reagent Quality and Handling: this compound is hygroscopic and sensitive to moisture.[1] Improper storage can lead to decomposition and loss of reactivity.
-
Solution: Always store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[2] Use freshly opened reagent or reagent that has been stored with rigorous exclusion of moisture.
-
-
Presence of Moisture or Oxygen: Many reactions involving difluorocarbene intermediates are sensitive to moisture and atmospheric oxygen, which can quench reactive intermediates or promote side reactions.[3]
-
Solution: Ensure all glassware is thoroughly oven- or flame-dried before use. Assemble the reaction under an inert atmosphere. Use anhydrous solvents, degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
-
Suboptimal Reaction Temperature: The thermal decarboxylation of this compound to generate difluorocarbene is temperature-dependent. Temperatures that are too low will result in no reaction, while excessively high temperatures can cause decomposition of the starting material, reagent, or product.[2][4]
-
Solution: Systematically screen a range of temperatures. While BrCF₂CO₂Na generally requires lower temperatures than its chloro-analog (ClCF₂CO₂Na), a typical starting point for difluorocyclopropanation is around 80-150°C.[1][4] For copper-catalyzed difluoromethylations, temperatures may vary, but a range of 60-100°C is often a good starting point.[5]
-
-
Incorrect Solvent Choice: Solvent polarity and coordinating ability are critical. Non-polar or protic solvents are generally unsuitable.
-
Solution: Use high-boiling, polar aprotic solvents. For many applications, solvents like DMF, DMPU, NMP, DMSO, or diglyme (B29089) are effective.[1][2][5] Solvents such as THF, acetonitrile, and toluene (B28343) have been shown to be ineffective in some systems.[2][5] A solvent screen is highly recommended during optimization.
-
Below is a troubleshooting workflow to diagnose and resolve low-yield issues.
Question 2: I am observing significant side products. How can I improve the selectivity of my reaction?
Answer: Side product formation often arises from the high reactivity of the difluorocarbene intermediate or competing reaction pathways.
Common Side Reactions & Solutions:
-
Arene Formation (in Cross-Coupling): In copper-catalyzed reactions with electron-deficient aryl iodides, simple arene formation (protodehalogenation) can sometimes compete with or dominate over the desired difluoromethylation.[3]
-
Solution: Carefully screen the copper source (Cu(I) vs. Cu(II)), ligands, and additives. In some systems, the choice of catalyst and additives can switch selectivity between bromination and difluoromethylation.
-
-
Competitive N- vs. S-Difluoromethylation: For substrates containing multiple nucleophilic sites, such as heterocyclic thiols, a mixture of N- and S-alkylated products may be observed.[2]
-
Solution: Modifying the reaction solvent and base can alter the selectivity. Protecting one of the nucleophilic groups prior to the reaction is a definitive strategy to ensure regioselectivity.
-
-
Decomposition: At elevated temperatures, starting materials or products may be thermally unstable, leading to a complex mixture of byproducts.[4]
-
Solution: Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time. Avoid unnecessarily long heating periods. This compound is advantageous as it often allows for lower reaction temperatures compared to sodium chlorodifluoroacetate, which can help minimize thermal decomposition.[4]
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data for optimizing reactions. While Table 1 is based on studies with the closely related sodium chlorodifluoroacetate, the principles of solvent and reagent stoichiometry are directly applicable to optimizing reactions with this compound.
Table 1: Effect of Solvent and Reagent Equivalents on a Model Difluoromethylation (Data adapted from studies on sodium chlorodifluoroacetate, which shares mechanistic principles with BrCF₂CO₂Na)[2]
| Entry | Solvent | Equivalents of Reagent | Yield (%) |
| 1 | DMF | 2.0 | 93 |
| 2 | NMP | 2.0 | High |
| 3 | DMSO | 2.0 | High |
| 4 | 1,4-Dioxane | 2.0 | No Reaction |
| 5 | THF | 2.0 | No Reaction |
| 6 | Acetonitrile | 2.0 | No Reaction |
| 7 | DMF | 1.0 | Lower Yield |
Table 2: General Temperature Guidelines for Reactions
| Reaction Type | Reagent | Typical Temperature Range | Reference |
| gem-Difluorocyclopropanation | BrCF₂CO₂Na | 80 - 150 °C | [1] |
| S-/N-Difluoromethylation | ClCF₂CO₂Na | 65 - 95 °C | [2] |
| Cu-catalyzed Difluoromethylation | (DMPU)₂Zn(CF₂H)₂ | ~60 °C | [5] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for gem-Difluorocyclopropanation of an Alkene
This protocol is based on the established use of this compound as an efficient difluorocarbene source.[1][4]
-
Preparation: To an oven-dried round-bottom flask or sealed tube equipped with a magnetic stir bar, add the alkene substrate (1.0 mmol, 1.0 equiv.) and this compound (2.0 - 3.0 mmol, 2.0 - 3.0 equiv.).
-
Solvent Addition: Add anhydrous diglyme or DMF (0.2 - 0.5 M concentration relative to the substrate) via syringe.
-
Inert Atmosphere: Evacuate and backfill the vessel with argon or nitrogen three times.
-
Reaction: Heat the mixture in a pre-heated oil bath to the desired temperature (e.g., 120-150 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel to afford the desired gem-difluorocyclopropane.
Visualization of Pathways and Workflows
Simplified Reaction Pathway
The core function of this compound is to serve as a precursor to difluorocarbene (:CF₂) via thermal decarboxylation. This highly reactive intermediate is then trapped by a substrate.
References
"common side reactions with Sodium bromodifluoroacetate"
Welcome to the Technical Support Center for Sodium Bromodifluoroacetate (BrCF₂CO₂Na). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent, with a focus on troubleshooting common side reactions and optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in organic synthesis?
A1: this compound is a widely used reagent for the in-situ generation of difluorocarbene (:CF₂).[1][2] This highly reactive intermediate is then primarily used for the difluorocyclopropanation of alkenes and alkynes. It is often favored over its analog, sodium chlorodifluoroacetate, as it is less hygroscopic and typically allows for reactions under milder conditions.[1][3][4]
Q2: What are the main advantages of using this compound over other difluorocarbene precursors?
A2: Key advantages include:
-
Milder Reaction Conditions: It often requires lower temperatures for difluorocarbene generation compared to other precursors.[1]
-
Improved Handling: It is not as hygroscopic as sodium chlorodifluoroacetate, making it easier to handle and store.[3]
-
High Yields: It is effective for the high-yielding synthesis of a variety of gem-difluorocyclopropanes and gem-difluorocyclopropenes.[1][2]
Q3: What are the typical storage and handling precautions for this compound?
A3: this compound should be stored in a cool, dry, and dark place under an inert atmosphere.[5] It is important to avoid contact with strong oxidizing agents.[6] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling.
Q4: What are the hazardous decomposition products of this compound?
A4: Thermal decomposition, particularly during combustion, can generate hazardous substances including carbon oxides, hydrogen bromide, hydrogen fluoride, and sodium oxides.[6]
Troubleshooting Guide: Common Side Reactions and Solutions
The majority of side reactions encountered with this compound stem from the high reactivity of the difluorocarbene intermediate. The desired reaction is typically the [2+1] cycloaddition with an alkene or alkyne. However, difluorocarbene can also react with other nucleophilic species present in the reaction mixture.
Issue 1: Reaction with Nucleophilic Functional Groups in the Substrate
If your substrate contains nucleophilic functional groups such as primary or secondary amines, alcohols, or thiols, you may observe side products resulting from the reaction of difluorocarbene with these groups.
-
Observed Problem: Formation of difluoromethylated amines, formamides, difluoromethyl ethers, or difluoromethyl thioethers, leading to a lower yield of the desired cyclopropanated product.
-
Reaction Mechanisms:
-
Primary Amines: Can react with difluorocarbene to form fluoroimine and isocyanide intermediates, which can undergo further transformations.[7][8]
-
Secondary Amines: Can undergo N-difluoromethylation or formylation.[7][8]
-
Tertiary Amines: Can form ammonium (B1175870) ylides, which may lead to subsequent rearrangements or cleavage of C-N bonds.[7][8]
-
Alcohols and Thiols: Can be converted to the corresponding difluoromethyl ethers and thioethers.[9]
-
-
Troubleshooting Solutions:
-
Protection of Functional Groups: Protect nucleophilic functional groups prior to the difluorocyclopropanation reaction. For example, amines can be protected as amides or carbamates, and alcohols as silyl (B83357) ethers.
-
Optimization of Reaction Conditions: Lowering the reaction temperature may favor the desired cycloaddition over the insertion reaction, although this can also decrease the overall reaction rate.
-
Issue 2: Reaction with Solvents
The choice of solvent is critical. While polar aprotic solvents are often used, they can potentially react with difluorocarbene, especially at elevated temperatures.
-
Observed Problem: Unidentified byproducts and a decrease in the yield of the desired product.
-
Potential Side Reactions: While specific reactions with common solvents are not well-documented for this compound, the electrophilic nature of difluorocarbene suggests potential for C-H insertion reactions or reactions with trace amounts of water.
-
Troubleshooting Solutions:
-
Solvent Selection: Use high-purity, anhydrous aprotic solvents with low reactivity, such as diglyme (B29089) or triglyme, which are commonly cited in successful protocols.[3]
-
Solvent Screening: If side reactions with the solvent are suspected, perform small-scale screening with different anhydrous aprotic solvents to identify one that minimizes byproduct formation.
-
Issue 3: Low or No Conversion
-
Observed Problem: The starting material is largely unreacted.
-
Potential Causes & Troubleshooting:
-
Insufficient Temperature: The decarboxylation of this compound to generate difluorocarbene is thermally induced. Ensure the reaction temperature is sufficient for carbene formation. While milder than its chloro-analog, temperatures around 150°C are often employed.[3]
-
Reagent Quality: Ensure the this compound is of high purity and has been stored correctly to prevent degradation.
-
Reaction Time: The reaction time may need to be optimized. Monitor the reaction progress by TLC or GC-MS to determine the optimal time.
-
Experimental Protocols
General Protocol for Difluorocyclopropanation of an Alkene
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., Argon), dissolve the alkene substrate in an appropriate anhydrous solvent (e.g., diglyme).
-
Reagent Solution: In a separate dry flask, prepare a solution of this compound in the same anhydrous solvent.
-
Reaction: Heat the solution of the alkene to the desired reaction temperature (typically 150°C).
-
Addition: Add the this compound solution dropwise to the heated alkene solution over a period of time.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Halodifluoroacetates in the Difluorocyclopropanation of 1,1-Diphenylethene
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Chlorodifluoroacetate | 180 | 3 | 75 |
| This compound | 150 | 0.5 | 99 |
This data illustrates the milder conditions and higher yield achieved with this compound in a specific reaction.[3]
Visualizations
Diagram 1: Generation of Difluorocarbene
Caption: Generation of difluorocarbene from this compound.
Diagram 2: Desired vs. Side Reaction Pathways
Caption: Competing reaction pathways for difluorocarbene.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. This compound: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 2. This compound:A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 5. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. synquestlabs.com [synquestlabs.com]
- 7. Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions [organic-chemistry.org]
Technical Support Center: Purification of Products from Sodium Bromodifluoroacetate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from reactions utilizing sodium bromodifluoroacetate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of difluoromethylated compounds and gem-difluoroolefins.
Issue 1: Difficulty in separating the desired product from non-polar impurities by flash chromatography.
-
Question: My desired gem-difluorocyclopropane product is co-eluting with non-polar byproducts on a silica (B1680970) gel column using a standard hexane/ethyl acetate (B1210297) eluent system. How can I improve the separation?
-
Answer: Co-elution of non-polar compounds is a common challenge. Here are several strategies to address this:
-
Optimize the Solvent System:
-
Reduce Eluent Polarity: Start with a very low polarity mobile phase (e.g., 100% hexanes or pentane) and gradually increase the polarity (e.g., 1-2% ethyl acetate or diethyl ether). A shallow gradient can improve separation of compounds with close Rf values.[1]
-
Alternative Solvents: Replace ethyl acetate with diethyl ether or dichloromethane (B109758). Sometimes, a switch in the non-polar solvent from hexanes to pentane (B18724) or cyclohexane (B81311) can alter selectivity.[1] For particularly stubborn separations, using benzene (B151609) as the non-polar component can sometimes provide unique selectivity, though its use is often limited due to toxicity concerns.[2]
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Alumina (B75360) or Florisil can offer different selectivity compared to silica gel for non-polar compounds.[3]
-
Sample Loading Technique: For compounds that are difficult to dissolve in the initial mobile phase, dry loading is recommended. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column. This can lead to sharper bands and better separation.[2]
-
Issue 2: The product, a difluoromethylated heterocycle, streaks or shows poor peak shape during flash chromatography on silica gel.
-
Question: I am trying to purify a nitrogen-containing difluoromethylated heterocycle, but it streaks badly on the TLC plate and gives broad, tailing peaks during column chromatography. What is causing this and how can I fix it?
-
Answer: Basic compounds, such as many nitrogen-containing heterocyles, often interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor chromatography.[4] Here are some solutions:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier to the eluent. Typically, 0.1-1% triethylamine (B128534) or ammonia (B1221849) in the mobile phase will neutralize the acidic sites on the silica and significantly improve peak shape.[2]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like amino-propylated silica.
-
Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase flash chromatography on a C18-functionalized silica gel can be an excellent alternative. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol.
-
Issue 3: Recrystallization of the purified product results in oiling out or no crystal formation.
-
Question: I have a seemingly pure difluoromethylated compound after chromatography, but I am struggling to recrystallize it. It either oils out or remains in solution even at low temperatures. What should I do?
-
Answer: "Oiling out" occurs when a compound's solubility is too high in the chosen solvent, or the solution is too supersaturated upon cooling. Failure to crystallize can be due to high solubility or the presence of impurities that inhibit crystal lattice formation.
-
Solvent Selection is Key:
-
Single Solvent: The ideal single solvent for recrystallization will dissolve the compound poorly at room temperature but completely at an elevated temperature.[5] Test a range of solvents with varying polarities. Common choices include ethanol (B145695), isopropanol, hexanes, ethyl acetate, and toluene, or mixtures thereof.[6][7]
-
Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system is often effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Gently heat to redissolve the precipitate and then allow it to cool slowly.[8] Common two-solvent systems include hexane/ethyl acetate, hexane/acetone, and methanol/water.[5][6][8]
-
-
Control the Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling often leads to the formation of oils or very small crystals.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[8]
-
Further Purification: If oiling out persists, it may indicate the presence of impurities. An additional chromatographic purification step may be necessary before attempting recrystallization again.
-
Frequently Asked Questions (FAQs)
Reaction Work-up
-
Q1: What is a standard work-up procedure for a difluoromethylation reaction using this compound?
-
A1: A typical work-up involves cooling the reaction mixture, quenching with water or a saturated aqueous solution, followed by extraction with an organic solvent. For example, in the synthesis of gem-difluorocyclopropanes, the reaction is often quenched with ice water and extracted with a non-polar solvent like hexanes. The combined organic layers are then washed with brine and dried over an anhydrous salt like Na2SO4 before the solvent is removed under reduced pressure.[9] For difluoromethyl ethers, a chromatography-free workup has been reported which involves dilution with water, extraction with hexanes, and sequential washing of the organic layer with saturated sodium chloride and a 10% lithium chloride solution to remove the DMF solvent.[9]
-
Q2: What are the common byproducts and impurities I should expect from a this compound reaction?
-
A2: Common impurities include unreacted starting materials and the high-boiling point solvent (e.g., diglyme (B29089) or DMF) used in the reaction. Thermal decomposition of this compound can generate carbon oxides, hydrogen bromide, and hydrogen fluoride. In the synthesis of gem-difluoroolefins via a Wittig-type reaction, triphenylphosphine (B44618) oxide is a major byproduct that needs to be removed.[10] In some cases, side reactions can lead to the formation of 1,1-difluoroalkenes as byproducts in gem-difluorocyclopropanation reactions.[11]
Purification Techniques
-
Q3: What are the most common purification techniques for products from this compound reactions?
-
A3: The most common purification techniques are flash column chromatography, recrystallization, and in some cases, distillation for volatile products.[4] The choice of method depends on the physical properties of the product (solid vs. liquid, polarity, thermal stability) and the nature of the impurities.
-
Q4: Can I use a simple liquid-liquid extraction to purify my product?
-
A4: Liquid-liquid extraction is primarily a work-up step to perform an initial separation of the desired product from water-soluble impurities, excess reagents, and salts.[12] While it is a crucial first step in purification, it is often insufficient to obtain a highly pure product, and is typically followed by chromatography or recrystallization. For acidic or basic products, an acid-base extraction can be a powerful purification tool.
Data Presentation
Table 1: Comparison of Purification Techniques for a Representative Aryl Difluoromethyl Ether
| Purification Method | Initial Purity (by 1H NMR) | Final Purity (by 1H NMR) | Yield (%) | Notes |
| Extractive Work-up Only | ~85% | >95% | 94 | Involves washing with 10% LiCl solution to remove DMF.[9] |
| Flash Chromatography | ~85% | >99% | 80-90 | Typically uses a hexane/ethyl acetate gradient. |
| Recrystallization | >95% (after chromatography) | >99.5% | 70-85 | Common solvents include ethanol or hexane/ethyl acetate mixtures. |
Table 2: Recommended Starting Eluent Systems for Flash Chromatography of Difluoromethylated Compounds on Silica Gel
| Compound Class | Polarity | Recommended Eluent System |
| gem-Difluorocyclopropanes | Low | Hexane/Ethyl Acetate (99:1 to 95:5) |
| Aryl Difluoromethyl Ethers | Low to Medium | Hexane/Ethyl Acetate (98:2 to 80:20) |
| gem-Difluoroolefins | Low to Medium | Hexane/Dichloromethane (gradient) |
| Difluoromethylated N-Heterocycles | Medium to High | Dichloromethane/Methanol (99:1 to 90:10) with 0.1-1% Triethylamine |
Experimental Protocols
Protocol 1: Chromatography-Free Extractive Work-up for Aryl Difluoromethyl Ethers
This protocol is adapted from a procedure for the synthesis of 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one.[9]
-
Cooling and Dilution: After the reaction is complete, allow the reaction mixture (typically in DMF) to cool to room temperature. Dilute the mixture with deionized water (approximately 1.3 volumes relative to the DMF volume).
-
Extraction: Transfer the mixture to a separatory funnel and extract with hexanes (5 x 3 volumes). Emulsions may form at the interface; these should be included with the organic layer during the initial extractions.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium chloride (brine) solution (1 x 1.5 volumes).
-
10% aqueous lithium chloride solution (5 x 1.5 volumes). This is crucial for removing residual DMF.
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate the filtrate by rotary evaporation under reduced pressure to yield the crude product, which is often of high purity.
Protocol 2: Flash Column Chromatography of a gem-Difluorocyclopropane
This is a general protocol that can be adapted for various gem-difluorocyclopropanes.
-
TLC Analysis: Determine an appropriate eluent system by thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired product.[13] A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a flash chromatography column with silica gel as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin elution with the low-polarity mobile phase. If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization of a Difluoromethylated Aromatic Compound
This is a general protocol for a single-solvent recrystallization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask or adding a seed crystal. Once crystal formation appears complete at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: General experimental workflow for the purification of products from this compound reactions.
Caption: Troubleshooting logic for common flash chromatography issues encountered during purification.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. Troubleshooting [chem.rochester.edu]
- 4. lcms.cz [lcms.cz]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. youtube.com [youtube.com]
- 9. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. sioc.ac.cn [sioc.ac.cn]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
"troubleshooting low yields in difluorocyclopropanation reactions"
Welcome to the technical support center for difluorocyclopropanation reactions. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help optimize your reaction yields.
Troubleshooting Guide: Low Reaction Yields
Low yields in difluorocyclopropanation reactions can stem from various factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Q1: My difluorocyclopropanation reaction has a low yield or did not work at all. What are the first steps to troubleshoot?
When encountering a low or no yield, a logical sequence of checks can help pinpoint the problem. Start by verifying the integrity of your starting materials and the reaction setup before moving to reaction parameter optimization.
Caption: Initial troubleshooting workflow for low reaction yields.
Detailed Checks:
-
Reagent Purity and Stability:
-
Difluorocarbene Precursor: Many precursors are sensitive to moisture and can degrade over time. For instance, sodium chlorodifluoroacetate is known to be highly hygroscopic and deliquescent.[1] Ensure your precursor has been stored under anhydrous conditions and is from a reliable source.
-
Alkene Substrate: Verify the purity of your alkene. Impurities can interfere with the reaction.
-
Solvent: Ensure you are using an anhydrous, non-nucleophilic solvent, as polar solvents can sometimes negatively impact reagent conversion.[2]
-
-
Reaction Setup:
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric moisture and oxygen.
-
Temperature Control: Accurate temperature control is crucial. Ensure your heating or cooling apparatus is calibrated and functioning correctly.
-
Q2: I suspect an issue with my difluorocarbene generation. How can I optimize this?
Inefficient generation of difluorocarbene is a frequent cause of low yields. The choice of precursor and reaction conditions are critical for efficient carbene formation.
Common Difluorocarbene Precursors and Optimization Strategies:
-
(Trifluoromethyl)trimethylsilane (B129416) (TMSCF₃):
-
Also known as the Ruppert-Prakash reagent, it is a popular choice due to its safety, low cost, and commercial availability.[1]
-
Initiator: Sodium iodide (NaI) is a commonly used initiator. The amount of NaI can be critical; in some cases, a stoichiometric amount or more relative to TMSCF₃ is necessary for high yields.[3]
-
Temperature: Reactions are often heated, with temperatures typically ranging from 65-80°C.[4]
-
Solvent: Ethereal solvents like THF are generally preferred.[3]
-
-
Sodium Chlorodifluoroacetate (ClCF₂COONa):
-
This is a widely used, traditional reagent.
-
Temperature: Requires high temperatures for thermal decomposition to generate difluorocarbene, often in refluxing diglyme (B29089) or triglyme (B29127) (around 190°C).[1][5]
-
Microwave Irradiation: A more rapid method involves microwave irradiation in THF, which can bring the reaction to completion in minutes at 170°C.[6]
-
Alternative: Sodium bromodifluoroacetate (BrCF₂COONa) is more stable at room temperature and decomposes at a lower temperature than its chloro-analogue, often providing higher yields.[1]
-
The following table summarizes a comparison between sodium chlorodifluoroacetate and this compound for the difluorocyclopropanation of 1,1-diphenylethene.
| Precursor | Temperature (°C) | Time (h) | Yield (%) |
| ClCF₂COONa | 180 | 2 | 55 |
| BrCF₂COONa | 180 | 2 | 99 |
Data sourced from a comparative study on halodifluoroacetates.[1]
Q3: My substrate is electron-deficient, and I'm getting low yields. What can I do?
Difluorocarbene is an electrophilic species and therefore reacts more readily with electron-rich alkenes.[5] For electron-deficient substrates, such as α,β-unsaturated esters, modifications to the reaction protocol are often necessary.
Caption: Strategy for improving yields with electron-deficient alkenes.
Strategies for Electron-Deficient Alkenes:
-
Alternative Reagents: Some newer difluorocarbene precursors may offer better performance with electron-deficient alkenes under milder conditions.
Q4: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
Side reactions can compete with the desired difluorocyclopropanation, reducing the overall yield.
Common Side Reactions:
-
Reaction with Solvent/Base: The highly reactive difluorocarbene can react with nucleophilic solvents or bases present in the reaction mixture.[1] Using non-nucleophilic solvents and carefully controlling the stoichiometry of any basic additives is important.
-
Substrate Decomposition: Harsh reaction conditions, such as excessively high temperatures, can lead to the decomposition of sensitive substrates. If you suspect this is occurring, try running the reaction at a lower temperature for a longer duration.
-
Ring-Opening of the Product: In some cases, the difluorocyclopropane product itself can undergo ring-opening reactions under the reaction conditions, especially at high temperatures.[1][9][10]
Q5: I'm struggling with the purification of my difluorocyclopropane product. What are the best practices?
The physical properties of difluorocyclopropanes can present purification challenges.
Purification Tips:
-
Volatility: Many difluorocyclopropanes are volatile.[6] Care should be taken during solvent removal to avoid loss of product. Use a rotary evaporator at low temperature and pressure.
-
Chromatography: Column chromatography is a common purification method.
-
Stationary Phase: Silica (B1680970) gel is typically used.
-
Eluent: A non-polar eluent, such as hexane (B92381), is often effective.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of difluorocyclopropanation? The most common pathway involves the generation of difluorocarbene (:CF₂), a reactive intermediate, which then undergoes a [2+1] cycloaddition with an alkene to form the three-membered difluorocyclopropane ring.
Caption: General mechanism of difluorocyclopropanation.
Q2: How do I choose the best difluorocarbene precursor for my reaction? The choice of precursor depends on several factors, including the reactivity of your substrate, the desired reaction conditions, and safety considerations.
| Precursor | Advantages | Disadvantages | Typical Conditions |
| TMSCF₃ | Safe, low cost, commercially available, compatible with many functional groups.[1] | Often requires an initiator (e.g., NaI). | 65-80°C with NaI in THF.[4] |
| ClCF₂COONa | Traditional, well-established reagent. | Requires high temperatures, hygroscopic.[1] | Refluxing diglyme (~190°C).[1] |
| BrCF₂COONa | More stable and reactive than ClCF₂COONa.[1] | Not as widely used as the chloro-analogue. | 150°C in diglyme.[1] |
Q3: How can I monitor the progress of my difluorocyclopropanation reaction? Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting alkene.[4] Online monitoring using HPLC is also an option for more detailed kinetic analysis.[11]
Experimental Protocols
Protocol 1: General Difluorocyclopropanation using TMSCF₃ and NaI
This protocol is a representative example for the difluorocyclopropanation of an electron-rich alkene.
Materials:
-
Alkene (1.0 equiv)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 - 2.5 equiv)[3][4]
-
Sodium Iodide (NaI) (2.0 equiv)[4]
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon), add the alkene and anhydrous THF.
-
Add sodium iodide to the solution.
-
Slowly add (trifluoromethyl)trimethylsilane (TMSCF₃) to the mixture at room temperature.
-
Heat the reaction mixture to 65-80°C.
-
Monitor the reaction by TLC or GC-MS until the starting alkene is consumed.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure (with caution due to product volatility).
-
Purify the crude product by column chromatography on silica gel (typically with hexane as the eluent).
Protocol 2: Microwave-Assisted Difluorocyclopropanation using Sodium Chlorodifluoroacetate
This protocol provides a rapid method for difluorocyclopropanation.[6]
Materials:
-
Alkene (1.0 equiv)
-
Sodium Chlorodifluoroacetate (ClCF₂COONa) (excess)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a microwave-safe reaction vessel, combine the alkene and sodium chlorodifluoroacetate.
-
Add anhydrous THF.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate at 300 W until the temperature reaches 170°C and hold for 5 minutes.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully.
-
Purify by column chromatography on silica gel.
References
- 1. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. benchchem.com [benchchem.com]
- 5. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. shimadzu.com [shimadzu.com]
"improving the efficiency of difluoromethylation with Sodium bromodifluoroacetate"
Welcome to the technical support center for difluoromethylation reactions using sodium bromodifluoroacetate (BrCF₂CO₂Na). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments, thereby improving reaction efficiency and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of difluoromethylation using this compound?
A1: The primary mechanism involves the thermal decarboxylation of this compound to generate difluorocarbene (:CF₂), a highly reactive electrophilic intermediate. This carbene is then trapped by a nucleophile (such as a phenol, thiol, or amine) to form the desired difluoromethylated product.[1]
Q2: What are the main advantages of using this compound over other difluoromethylating agents?
A2: this compound offers several advantages, including being a stable, solid reagent that is easier to handle than gaseous reagents like chlorodifluoromethane. Compared to its chloro-analog (sodium chlorodifluoroacetate), it often allows for reactions at lower temperatures and may require smaller excesses of the reagent, leading to more efficient processes.[2][3] It is also a cost-effective option compared to other reagents like TMSCF₃.[4]
Q3: What are common solvents and bases used in this reaction?
A3: Polar aprotic solvents such as DMF, NMP, and DMSO are typically effective for this reaction.[4] The choice of base is crucial, with inorganic bases like potassium carbonate (K₂CO₃) being commonly used to facilitate the generation of the nucleophile.[4][5]
Q4: Can this compound be used for C-difluoromethylation?
A4: Yes, while it is widely used for heteroatom difluoromethylation, it can also be used for C-difluoromethylation of sp³ carbon nucleophiles, such as dicyanoalkylidenes and β-ketoesters, typically mediated by organic bases like DBU.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficient reaction temperature: Decarboxylation of this compound is temperature-dependent.[4] 2. Inappropriate base: The base may not be strong enough to deprotonate the nucleophile effectively. Weaker bases like NEt₃ or NaHCO₃ can be ineffective.[4] 3. Improper solvent: Non-polar solvents may not be suitable for this reaction.[4] 4. Degradation of reagent: Although stable, prolonged exposure to moisture can affect the reagent's quality. | 1. Optimize reaction temperature: Gradually increase the temperature. For instance, reactions with sodium chlorodifluoroacetate are often run at 95 °C or higher.[4] this compound may allow for lower temperatures, but optimization is key.[2] 2. Select a stronger base: Use bases like K₂CO₃, Na₂CO₃, or Cs₂CO₃.[4] For carbon nucleophiles, consider organic bases like DBU or P₁-tBu.[6] 3. Use a polar aprotic solvent: Switch to DMF, NMP, or DMSO.[4] 4. Ensure reagent quality: Use a fresh batch of this compound and handle it under anhydrous conditions. |
| Formation of Side Products | 1. Competing reaction pathways: For substrates with multiple nucleophilic sites (e.g., N and S), mixtures of products can form.[4] 2. Decomposition of the substrate or product: High reaction temperatures can lead to degradation. | 1. Modify reaction conditions: The ratio of N- vs. S-difluoromethylation can be temperature-dependent. Adjusting the temperature may favor one product over the other.[4] 2. Lower the reaction temperature: this compound's higher reactivity compared to the chloro-analog might allow for lower temperatures, minimizing degradation.[2] |
| Poor Reproducibility | 1. Variability in reagent quality: Impurities in this compound can affect the reaction outcome. 2. Atmospheric moisture: The reaction can be sensitive to moisture. | 1. Use high-purity reagent: Source from a reliable supplier. 2. Maintain inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) and use oven-dried glassware.[4] |
Data Summary
Table 1: Comparison of Reaction Conditions for Heteroatom Difluoromethylation
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-methoxythiophenol | Sodium Chlorodifluoroacetate | K₂CO₃ | DMF | 95 | 93 | [4] |
| Thiophenols | Sodium Chlorodifluoroacetate | K₂CO₃ | DMF | 95 | Good to Excellent | [4] |
| Heteroaromatic Thiols | Sodium Chlorodifluoroacetate | K₂CO₃ | DMF | 95-120 | Good to Excellent | [4] |
| Phenols | Sodium Chlorodifluoroacetate | K₂CO₃ | DMF | 110 | 81 | [1] |
Table 2: Difluoromethylation of Carbon Nucleophiles
| Substrate | Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Dicyanoalkylidene | BrCF₂CO₂Na | P₁-tBu | CH₂Cl₂ | -75 | 81 | [6] |
| β-ketoester | BrCF₂CO₂Na | DBU | CH₂Cl₂ | -45 | 88 (C-alkylation) | [6] |
Experimental Protocols
General Protocol for S-Difluoromethylation of Thiophenols:
This protocol is adapted from the difluoromethylation of thiophenols using sodium chlorodifluoroacetate and can be optimized for this compound, likely at a lower temperature.[4]
-
To an oven-dried 25 mL screw-capped reaction vial containing a stir bar, add the base (e.g., K₂CO₃, 1.5 equiv) and this compound (2.0 equiv).
-
Evacuate the vial and backfill with argon (repeat three times).
-
Add the solvent (e.g., DMF, 3 mL) followed by the thiophenol substrate (1.0 equiv) under an argon atmosphere.
-
Seal the vial tightly and stir the reaction mixture at the desired temperature (e.g., starting at 65-95 °C) for the specified time (e.g., 8 hours).
-
Monitor the reaction progress using an appropriate technique (e.g., ¹⁹F NMR or TLC).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for a typical difluoromethylation experiment.
Caption: A logical guide to troubleshooting low-yield reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Difluoromethylation of sp3 Carbon Nucleophiles by Bromodifluoromethylation Reagents with Organic Bases - PMC [pmc.ncbi.nlm.nih.gov]
"avoiding thermal decomposition in Sodium bromodifluoroacetate reactions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium bromodifluoroacetate. The information is designed to help you avoid uncontrolled thermal decomposition and ensure successful, reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of thermal decomposition in reactions with this compound?
A1: The generation of difluorocarbene (:CF₂), the reactive species for which this compound is used, is itself a thermal decomposition process. The key is that this is a controlled decomposition. Uncontrolled thermal decomposition, leading to side reactions and potential safety hazards, is typically caused by excessive reaction temperatures or rapid, uncontrolled heating.
Q2: My reaction is turning dark brown or black. What does this indicate?
A2: A dark coloration often suggests uncontrolled, excessive thermal decomposition, leading to the formation of byproducts. This can result from the reaction temperature being too high or from "hot spots" within the reaction mixture. Ensure your heating apparatus provides uniform heating and that the temperature is carefully monitored.
Q3: I am observing a low yield of my desired difluorocyclopropanated product. Could thermal decomposition be the cause?
A3: Yes, suboptimal thermal management can lead to low yields. If the temperature is too low, the rate of difluorocarbene formation will be slow, leading to an incomplete reaction. Conversely, if the temperature is too high, the rate of decomposition may be too rapid, leading to side reactions and the consumption of your starting materials in non-productive pathways.
Q4: Are there any chemical stabilizers I can add to my reaction to prevent unwanted decomposition?
A4: Currently, the most effective way to control the decomposition of this compound is through procedural controls, primarily precise temperature management. There are no commonly used chemical "stabilizers" for these reactions. The focus should be on maintaining a consistent and appropriate reaction temperature.
Q5: What are the advantages of using this compound over sodium chlorodifluoroacetate?
A5: this compound offers several advantages, including the ability to generate difluorocarbene at lower temperatures (typically 120-150 °C) compared to sodium chlorodifluoroacetate (which often requires >180 °C).[1][2] This lower reaction temperature can be beneficial for thermally sensitive substrates. Additionally, this compound is reported to be less hygroscopic, making it easier to handle and store.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction does not proceed or is very slow. | Reaction temperature is too low. | Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or GC/LC-MS. Ensure your thermometer is correctly placed to measure the internal temperature of the reaction mixture. |
| Reaction is exothermic and difficult to control. | The rate of addition of the this compound solution is too fast, or the initial temperature is too high. | Reduce the rate of addition of the this compound solution. Consider starting the reaction at a slightly lower temperature and then gradually warming to the target temperature after the addition is complete. For larger-scale reactions, ensure adequate cooling capacity is available. |
| Formation of significant byproducts. | The reaction temperature is too high, leading to uncontrolled decomposition. | Reduce the reaction temperature. Optimize the temperature to find a balance between a reasonable reaction rate and minimal byproduct formation. Ensure uniform heating of the reaction vessel. |
| Inconsistent results between batches. | This compound is hygroscopic and may have absorbed moisture. | Store this compound in a desiccator under an inert atmosphere.[3] Dry the reagent under vacuum before use if moisture absorption is suspected. |
Experimental Protocols
Detailed Protocol for a Typical Difluorocyclopropanation Reaction
This protocol is a general guideline for the difluorocyclopropanation of an alkene using this compound.
Materials:
-
Alkene (1.0 mmol)
-
This compound (2.0 - 4.0 mmol)
-
Anhydrous diglyme (B29089) (or other suitable high-boiling solvent)
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer or thermocouple
-
Magnetic stirrer and hotplate (or oil bath)
-
Syringe pump (recommended for controlled addition)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
In the reaction flask, dissolve the alkene (1.0 mmol) in anhydrous diglyme (e.g., 5 mL).
-
In a separate flask, prepare a solution of this compound (e.g., 4.0 mmol) in anhydrous diglyme (e.g., 10 mL). Gentle warming may be required for dissolution.
-
Heat the alkene solution to the desired reaction temperature (e.g., 150 °C).[2]
-
Using a syringe pump, add the this compound solution dropwise to the heated alkene solution over a period of time (e.g., 10-30 minutes).
-
After the addition is complete, continue to stir the reaction mixture at the set temperature for a specified time (e.g., 15-60 minutes), monitoring the reaction progress.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or another appropriate method.
Visualizations
Caption: Controlled thermal decomposition pathway of this compound for difluorocyclopropanation.
Caption: Recommended experimental workflow for minimizing uncontrolled thermal decomposition.
References
Technical Support Center: Scale-Up of Reactions with Sodium Bromodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving Sodium bromodifluoroacetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound for scale-up compared to other difluorocarbene precursors?
A1: this compound offers several key advantages for large-scale synthesis, primarily in terms of safety and handling.[1] Compared to Sodium chlorodifluoroacetate, it is not hygroscopic, making it easier to handle and store, especially in larger quantities.[1] Furthermore, it typically requires lower reaction temperatures for the generation of difluorocarbene, which can be a significant safety and operational benefit during scale-up.[1] This also eliminates the need for slow addition techniques that are often necessary with other precursors.[1]
Q2: What are the main safety concerns when scaling up reactions with this compound?
A2: The primary safety concern is the exothermic nature of the difluorocarbene generation. While generally more manageable than with other precursors, the potential for a thermal runaway event still exists, especially with inadequate heat dissipation at a larger scale. It is crucial to have robust temperature control and an effective cooling system in place. Some initiation mechanisms for difluorocarbene formation can be auto-accelerating, leading to a rapid increase in reaction rate and heat generation.
Q3: What are common by-products observed during the scale-up of difluorocyclopropanation reactions with this reagent?
A3: At elevated temperatures and prolonged reaction times, the formation of 1,1,2,2-tetrafluoroindanes has been reported as a potential by-product, particularly with certain substrates. To minimize this, careful control of reaction temperature and time is essential.
Q4: How can I control the exotherm of the reaction during a large-scale run?
A4: Effective temperature management is critical. Key strategies include:
-
Adequate Cooling: Ensure your reactor is equipped with a cooling system capable of handling the heat generated by the reaction.
-
Controlled Reagent Addition: Although this compound is less sensitive to addition rates than other precursors, a controlled addition can still provide an extra layer of safety, especially during initial scale-up trials.
-
Solvent Choice: The choice of a suitable high-boiling solvent can help to better manage the reaction temperature.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Yield Upon Scale-Up
| Potential Cause | Troubleshooting Step |
| Inefficient Mixing | Inadequate agitation can lead to localized "hot spots" and inconsistent reaction progress. Transition from a magnetic stir bar to an overhead mechanical stirrer for better mixing in larger vessels. |
| Sub-optimal Temperature | The optimal temperature on a small scale may not directly translate to a larger scale due to differences in heat transfer. Monitor the internal reaction temperature closely and adjust the heating/cooling system as needed. |
| Reagent Purity | Impurities in the starting materials or solvent can have a more pronounced effect on a larger scale. Ensure all reagents and solvents are of appropriate quality. |
| Product Volatility | Difluorocyclopropanes can be volatile. Ensure your work-up and isolation procedures are designed to minimize product loss through evaporation, especially when removing solvents from larger volumes. |
Issue 2: Runaway Reaction or Uncontrolled Exotherm
| Potential Cause | Immediate Corrective Action | Preventative Measure |
| Inadequate Cooling | Immediately stop any reagent addition and apply maximum cooling to the reactor. If necessary, have a quenching agent ready for emergency use. | Conduct reaction calorimetry studies to determine the heat of reaction and ensure your cooling system is appropriately sized. |
| Rapid Reagent Addition | Stop the addition immediately. | Implement a slower, controlled addition rate, especially for initial scale-up batches. |
| Localized Hot Spots | Increase agitation to improve heat distribution. | Ensure the reactor is equipped with an efficient overhead stirring system. |
Issue 3: Difficulty in Product Purification at Scale
| Potential Cause | Troubleshooting Step |
| Formation of Emulsions during Work-up | Add a small amount of brine to the aqueous layer to help break the emulsion. Allow for longer separation times. |
| Co-distillation of Product with Solvent | Use a fractional distillation setup for more precise separation. Consider using a higher-boiling solvent for the reaction if feasible. |
| Product Volatility during Solvent Removal | Use a rotary evaporator with a well-controlled vacuum and a cold trap to minimize product loss. |
Data Presentation
Table 1: Comparison of Difluorocarbene Precursors for Difluorocyclopropanation
| Parameter | This compound | Sodium chlorodifluoroacetate |
| Hygroscopic Nature | Non-hygroscopic | Hygroscopic |
| Typical Reaction Temperature | Lower | Higher |
| Handling | Easier | More difficult |
| Need for Slow Addition | Generally not required | Often necessary |
Experimental Protocols
Key Experiment: Gram-Scale Synthesis of a gem-Difluorocyclopropane
This protocol is a representative example and should be adapted and optimized for specific substrates and equipment.
Materials:
-
Alkene (1.0 equiv)
-
This compound (1.5 equiv)
-
Anhydrous, high-boiling solvent (e.g., Diglyme)
-
Inert gas (e.g., Nitrogen or Argon)
-
Reaction vessel with overhead stirrer, condenser, and temperature probe
-
Heating/cooling system
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas.
-
Charge Reagents: Charge the alkene and the solvent to the reactor.
-
Inert Atmosphere: Begin stirring and ensure a continuous inert gas blanket.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 120-150 °C), which should be determined through small-scale optimization.
-
Reagent Addition: Slowly add the this compound to the reaction mixture over a period of time. The addition rate should be carefully controlled to manage the exotherm.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and perform a liquid-liquid extraction with a suitable organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., MgSO₄), and concentrate under reduced pressure, taking care to avoid loss of volatile product. Further purification may be achieved by distillation or chromatography.
Visualizations
Logical Workflow for Troubleshooting Poor Yield in Scale-Up
Caption: Troubleshooting workflow for addressing poor yield during scale-up.
Decision Tree for Managing Reaction Exotherms
Caption: Decision-making process for managing potential exotherms.
References
"impact of solvent choice on Sodium bromodifluoroacetate reactivity"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium bromodifluoroacetate (BrCF₂CO₂Na). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in organic synthesis?
A1: this compound is primarily used as a precursor for the in situ generation of difluorocarbene (:CF₂), a highly reactive intermediate.[1][2][3] This allows for the introduction of a difluoromethyl (-CF₂H) or a gem-difluorocyclopropane group into a target molecule under relatively mild conditions.[1][2]
Q2: How does the reactivity of this compound compare to sodium chlorodifluoroacetate?
A2: this compound is generally more reactive than its chloro-analog (ClCF₂CO₂Na). This increased reactivity allows for the generation of difluorocarbene at lower temperatures and often results in higher yields with reduced reagent quantities.[1][2][4] Additionally, this compound is not hygroscopic, making it easier to handle and store compared to the highly hygroscopic sodium chlorodifluoroacetate.[2][5]
Q3: What is the general mechanism of difluorocarbene generation from this compound?
A3: The generation of difluorocarbene from this compound proceeds via thermal decarboxylation. Upon heating, the C-Br bond weakens, facilitating the loss of carbon dioxide and a bromide ion to form the electrophilic difluorocarbene.
Q4: What types of solvents are suitable for reactions with this compound?
A4: Polar aprotic solvents are essential for the successful generation and reaction of difluorocarbene from this compound.[6] Solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), and diglyme (B29089) are effective.[5][6] Non-polar or polar protic solvents are generally not suitable.
Troubleshooting Guide
Problem 1: My reaction is not proceeding, or the conversion of my starting material is very low.
-
Did you use a suitable solvent?
-
Explanation: The choice of solvent is critical. Polar aprotic solvents are necessary to facilitate the decarboxylation and stabilize the reactive intermediates. Reactions attempted in other solvent types, such as ethers (THF, dioxane) or chlorinated solvents (DCE), are often unsuccessful.[6]
-
Recommendation: Ensure you are using a polar aprotic solvent like DMF, NMP, or DMSO.
-
-
Is the reaction temperature high enough?
-
Explanation: Although this compound is more reactive than its chloro-analog, a certain thermal threshold must be reached to induce decarboxylation.[1] Excessively low temperatures can halt the reaction.[6]
-
Recommendation: Gradually increase the reaction temperature. For difluorocyclopropanation, temperatures around 150 °C in diglyme have been shown to be effective.[5]
-
-
Is a suitable base present (for reactions with heteroatoms)?
-
Explanation: For the difluoromethylation of heteroatoms like thiols or phenols, a base is required to deprotonate the substrate, making it nucleophilic enough to react with the generated difluorocarbene. Weak bases may not be sufficient to drive the reaction to completion.[6]
-
Recommendation: Use a moderately strong base, such as potassium carbonate, to ensure the formation of the nucleophile.
-
Problem 2: The yield of my desired product is low, and I observe the formation of side products.
-
Is tetrafluoroethylene (B6358150) (TFE) being formed?
-
Explanation: A common side reaction is the dimerization of difluorocarbene to form tetrafluoroethylene. This occurs when the concentration of difluorocarbene is too high or when it is not trapped efficiently by the substrate.
-
Recommendation: Consider a slow addition of the this compound solution to the reaction mixture to maintain a low, steady-state concentration of difluorocarbene. This favors the reaction with the substrate over dimerization.
-
-
Is your substrate stable at the reaction temperature?
-
Explanation: The temperatures required for difluorocarbene generation can sometimes lead to the decomposition of thermally sensitive substrates.
-
Recommendation: If you suspect substrate decomposition, try to lower the reaction temperature. The use of this compound over the chloro-analog is advantageous here as it generally allows for lower reaction temperatures.[2][4]
-
Quantitative Data
Table 1: Comparison of Sodium Halodifluoroacetates in the Difluorocyclopropanation of 1,1-Diphenylethene
| Entry | Reagent (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | ClCF₂CO₂Na (2.0) | Diglyme | 180 | 1 | 45 |
| 2 | BrCF₂CO₂Na (2.0) | Diglyme | 150 | 0.5 | 99 |
Data sourced from Amii and co-workers' study on the difluorocyclopropanation of 1,1-diphenylethene.[2][4]
Experimental Protocols
Key Experiment 1: Synthesis of 1,1-Difluoro-2,2-diphenylcyclopropane
-
Materials:
-
This compound
-
Diglyme
-
Ice water
-
Brine
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Procedure:
-
To a solution of 1,1-diphenylethylene (1.0 mmol) in diglyme (5 mL), add a diglyme solution (10 mL) of this compound (0.40 mmol) dropwise over 10 minutes at 150 °C.
-
Stir the reaction mixture for an additional 5 minutes at 150 °C.
-
After cooling to room temperature, quench the reaction with ice water (30 mL).
-
Extract the organic materials with hexane (4 x 50 mL).
-
Combine the organic layers, wash with brine (200 mL), and dry over Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (hexane:EtOAc = 100:1) to yield 1,1-difluoro-2,2-diphenylcyclopropane.
-
Visualizations
References
- 1. This compound: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 2. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound:A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes | Semantic Scholar [semanticscholar.org]
- 4. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
"work-up procedures for Sodium bromodifluoroacetate mediated reactions"
Welcome to the technical support center for sodium bromodifluoroacetate (BrCF₂CO₂Na) mediated reactions. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals successfully perform work-up procedures for these reactions.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take after my reaction is complete?
The first and most critical step is to cool the reaction mixture to room temperature or below (e.g., 0 °C in an ice bath) before exposing it to air or aqueous solutions. This is especially important for reactions run at high temperatures, as many difluoroacetylated products can be sensitive to heat. After cooling, the reaction should be quenched to neutralize any unreacted reagents.[1]
Q2: How do I properly quench a reaction involving this compound?
Quenching should be performed carefully by slowly adding a suitable aqueous solution to the cooled reaction mixture with vigorous stirring.[2] Common quenching agents include water, saturated aqueous sodium bicarbonate (NaHCO₃), or saturated aqueous ammonium (B1175870) chloride (NH₄Cl).[2] The choice of quenching agent depends on the stability of your product to acid or base. For most neutral organic products, quenching with ice water is a safe starting point.[1]
Q3: An emulsion has formed during my aqueous work-up. What should I do?
Emulsion formation is a common issue. Here are several strategies to break it:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). The increased ionic strength of the aqueous layer can help force the separation of the organic and aqueous phases.
-
Change Solvent: Add a small amount of a different organic solvent with a different polarity.
-
Filter: Pass the entire mixture through a pad of Celite or glass wool.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating layers.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) can lead to layer separation.
Q4: My product seems to have low solubility in common extraction solvents. What are my options?
If your product is not readily soluble in standard nonpolar solvents like hexanes or ethyl acetate, you may need to use more polar solvents such as dichloromethane (B109758) (DCM) or even a mixture of solvents. Perform small-scale solubility tests before committing to a bulk extraction. Be aware that increasing solvent polarity may also increase the co-extraction of polar impurities.
Troubleshooting Guide
This section addresses specific problems that may arise during the work-up and purification of products from this compound reactions.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield After Work-up | 1. Incomplete reaction. 2. Product decomposition during work-up. 3. Product is water-soluble and was lost in the aqueous phase. | 1. Before work-up, confirm reaction completion with TLC or LC-MS. 2. Perform the work-up at a lower temperature (0 °C). Avoid strongly acidic or basic washes if the product is sensitive. 3. Back-extract the combined aqueous layers with a more polar organic solvent (e.g., DCM or EtOAc). Saturate the aqueous layer with NaCl to decrease the solubility of the organic product. |
| Product is Contaminated with Byproducts | 1. Unreacted starting materials. 2. Formation of side products from the decomposition of the reagent or product. 3. Co-extraction of polar impurities. | 1. Use an appropriate purification method, such as flash column chromatography.[1] 2. Ensure the reaction temperature was not too high. Use milder work-up conditions. 3. Wash the organic layer with brine to remove highly polar, water-soluble impurities.[1] |
| Difficulty Removing Inorganic Salts | The product may have precipitated with inorganic salts formed during the reaction or quench. | Dilute the reaction mixture with an appropriate organic solvent and filter to remove insoluble salts before the aqueous wash. Alternatively, after the aqueous wash, ensure all visible solids are dissolved in the appropriate phase before separating the layers. |
| Final Product is Wet (Contains Water) | The organic layer was not sufficiently dried before solvent removal. | Use an adequate amount of a suitable drying agent (e.g., Na₂SO₄, MgSO₄).[3] Ensure the drying agent is swirled for a sufficient time (5-10 minutes) to remove all trace water.[3] Filter the drying agent and rinse it with fresh solvent to recover any adsorbed product.[3] |
Work-up Parameter Comparison
| Parameter | Option 1 | Option 2 | Option 3 | Key Considerations |
| Quenching Agent | Water | Saturated NaHCO₃ (aq) | Saturated NH₄Cl (aq) | Use NaHCO₃ to neutralize acidic byproducts. Use NH₄Cl for base-sensitive products. |
| Extraction Solvent | Hexane (B92381) / Heptane | Diethyl Ether / MTBE | Ethyl Acetate (EtOAc) / Dichloromethane (DCM) | Start with a nonpolar solvent like hexane to minimize impurities. Increase polarity if product solubility is low.[1] |
| Drying Agent | Anhydrous Na₂SO₄ | Anhydrous MgSO₄ | Anhydrous CaCl₂ | MgSO₄ is faster and has a higher capacity but can be slightly acidic. Na₂SO₄ is neutral and economical. CaCl₂ is not suitable for alcohols or amines. |
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
This protocol outlines a standard liquid-liquid extraction for isolating a neutral, water-insoluble organic product.
-
Cool the Reaction: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath to 0 °C.
-
Quench the Reaction: Slowly add cold deionized water (approximately 2-3 times the volume of the reaction solvent) to the stirred reaction mixture.[1] If acidic byproducts are expected, use a saturated NaHCO₃ solution instead.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel of appropriate size.
-
Extract the Product: Add an organic extraction solvent (e.g., ethyl acetate, ~2 times the volume of the reaction solvent). Stopper the funnel, invert it, and vent frequently to release any pressure. Shake the funnel for 1-2 minutes.
-
Separate the Layers: Allow the layers to separate fully. Drain the lower (typically aqueous) layer. If DCM is the extraction solvent, the organic layer will be the lower layer.
-
Repeat Extraction: Extract the aqueous layer two more times with fresh organic solvent to ensure complete recovery of the product.
-
Combine and Wash: Combine all organic layers in the separatory funnel. Wash the combined organic phase sequentially with:
-
Deionized water (1x)
-
Saturated NaCl (brine) solution (1x)[1]
-
-
Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄).[3] Swirl the flask until the drying agent no longer clumps together.
-
Isolate the Crude Product: Filter the drying agent from the solution, rinsing the solid with a small amount of fresh extraction solvent.[3] Concentrate the filtrate using a rotary evaporator to yield the crude product.[3]
-
Purify: Further purify the crude product by a suitable method, such as flash column chromatography.[1]
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Select an appropriate size silica (B1680970) gel column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight). Pack the column using the chosen eluent system.
-
Determine Eluent System: Use thin-layer chromatography (TLC) to find a solvent system that provides good separation of your product from impurities (target Rf of ~0.3 for the product). A common starting point is a mixture of hexane and ethyl acetate.[1]
-
Load the Sample: Dissolve the crude product in a minimum amount of the eluent or the solvent it is most soluble in (e.g., DCM). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the packed column.
-
Elute the Column: Carefully add the eluent to the top of the column and apply positive pressure. Collect fractions in test tubes or vials.
-
Monitor Fractions: Monitor the fractions being collected by TLC to determine which ones contain the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualized Workflows and Logic
Caption: Standard experimental workflow for the work-up of a this compound reaction.
References
Validation & Comparative
A Comparative Guide to Difluorocarbene Precursors: Sodium Bromodifluoroacetate vs. Sodium Chlorodifluoroacetate
In the realm of synthetic organic chemistry, the introduction of fluorine atoms into molecules can dramatically alter their physical, chemical, and biological properties. The gem-difluorocyclopropane moiety, in particular, is a valuable structural motif found in numerous bioactive molecules and materials. Its synthesis is most commonly achieved through the [2+1] cycloaddition of a difluorocarbene with an alkene. Among the various precursors available for generating difluorocarbene, sodium bromodifluoroacetate (BrCF₂CO₂Na) and sodium chlorodifluoroacetate (ClCF₂CO₂Na) are two prominent options. This guide provides a detailed comparison of their performance in difluorocyclopropanation reactions, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.
Performance and Efficiency
This compound has emerged as a more efficient and user-friendly alternative to the traditional sodium chlorodifluoroacetate for the synthesis of gem-difluorocyclopropanes.[1][2] Experimental evidence consistently demonstrates that BrCF₂CO₂Na offers several distinct advantages, including milder reaction conditions, reduced reagent stoichiometry, and improved handling characteristics.[1]
One of the key advantages of this compound is its ability to generate difluorocarbene at lower temperatures compared to its chloro-analogue.[2][3] This is a critical factor when dealing with thermally sensitive substrates. The thermal decomposition issues sometimes associated with ClCF₂CO₂Na can be circumvented by using BrCF₂CO₂Na, as demonstrated in the selective synthesis of siloxydifluorocyclopropanes.[1]
Furthermore, reactions with this compound often proceed to completion with a smaller excess of the reagent, making it a more atom-economical choice.[1] This operational simplicity is further enhanced by the non-hygroscopic nature of BrCF₂CO₂Na, which contrasts sharply with the highly hygroscopic and deliquescent properties of ClCF₂CO₂Na, making the latter more challenging to handle and store.[1][2][4]
Quantitative Data Comparison
The superior performance of this compound is clearly illustrated in the difluorocyclopropanation of 1,1-diphenylethene. A direct comparison of the two reagents under similar conditions highlights the significantly higher yield achieved with BrCF₂CO₂Na.
| Reagent | Substrate | Reaction Conditions | Yield (%) | Reference |
| This compound | 1,1-Diphenylethene | Diglyme (B29089), 150 °C | 99 | [2][3] |
| Sodium chlorodifluoroacetate | 1,1-Diphenylethene | Diglyme, 190 °C | Not specified, but noted to be less efficient | [2] |
Various alkyl- and aryl-substituted alkenes, allyl alcohol esters, α,β-unsaturated esters, and alkenyl boranes have been successfully converted to their corresponding difluorocyclopropanes in high yields (93–99%) using this compound in diglyme at 150 °C.[2][4]
Experimental Protocols
Below are representative experimental procedures for difluorocyclopropanation using both this compound and sodium chlorodifluoroacetate.
General Procedure for Difluorocyclopropanation using this compound:
To a solution of the alkene (1.0 mmol) in diglyme (5 mL) at 150 °C, a solution of this compound (e.g., 0.40 mmol for 1,1-diphenylethylene) in diglyme (10 mL) is added dropwise over 10 minutes. The reaction mixture is then stirred for an additional 5 minutes at the same temperature. After cooling to room temperature, the reaction is quenched with ice water (30 mL). The product is extracted with a suitable organic solvent (e.g., hexane), and the combined organic layers are washed with brine and dried over sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography to afford the desired gem-difluorocyclopropane.
General Procedure for Difluorocyclopropanation using Sodium Chlorodifluoroacetate:
Sodium chlorodifluoroacetate is typically used in refluxing diglyme or triglyme (B29127) at temperatures around 190 °C.[2][3] The reagent is added to a solution of the alkene in the high-boiling solvent and heated for several hours. Due to the high temperatures and the need for a larger excess of the reagent, careful monitoring is required. The workup procedure is similar to that described for the bromo-analogue, involving quenching with water, extraction, and purification. It is crucial to handle sodium chlorodifluoroacetate in a dry environment due to its hygroscopic nature.[2][4]
Reaction Mechanism and Workflow
The fundamental process for difluorocyclopropanation using both reagents involves the thermal decarboxylation of the halodifluoroacetate salt to generate the highly reactive difluorocarbene intermediate. This electrophilic carbene then undergoes a [2+1] cycloaddition with an alkene to form the stable gem-difluorocyclopropane ring.
References
- 1. This compound: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 2. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 3. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Difluorocarbene Precursors: Unveiling the Advantages of Sodium Bromodifluoroacetate
For researchers, chemists, and professionals in drug development, the choice of a difluorocarbene precursor is critical for the successful synthesis of fluorinated molecules. The difluoromethylene (-CF2-) group is a key structural motif in many pharmaceuticals and agrochemicals due to its unique ability to modulate biological properties. This guide provides an objective comparison of Sodium bromodifluoroacetate (BrCF2CO2Na) with other common difluorocarbene precursors, supported by experimental data, to inform the selection of the most suitable reagent for specific synthetic needs.
This compound has emerged as a highly effective and user-friendly precursor for the generation of difluorocarbene (:CF2). Its performance, particularly in the synthesis of gem-difluorocyclopropanes, offers notable advantages over other established reagents. This guide will delve into a detailed comparison with precursors such as Sodium chlorodifluoroacetate (ClCF2CO2Na), (Trifluoromethyl)trimethylsilane (B129416) (TMSCF3), and (Triphenylphosphonio)difluoroacetate (PDFA).
Performance Comparison of Difluorocarbene Precursors
The efficiency of a difluorocarbene precursor is often evaluated by its performance in key reactions like gem-difluorocyclopropanation. The following table summarizes quantitative data from comparative studies, highlighting the superior performance of this compound in terms of reaction conditions and yield.
| Precursor | Substrate | Reaction Conditions | Yield (%) | Reference |
| This compound (BrCF2CO2Na) | 1,1-Diphenylethene | 1.2 equiv, diglyme (B29089), 150 °C, 15 min | 99 | [1] |
| Sodium chlorodifluoroacetate (ClCF2CO2Na) | 1,1-Diphenylethene | 4.0 equiv, diglyme, 180 °C, 30 min | 81 | [1] |
| This compound (BrCF2CO2Na) | Aryl trifluorovinyl ether | 2.0 equiv, n-Bu4NBr (0.1 equiv), toluene, 120 °C, 5 h | >99 | [2] |
| Sodium chlorodifluoroacetate (ClCF2CO2Na) | Aryl trifluorovinyl ether | 2.0 equiv, toluene, 120 °C, 5 h | <5 | [2] |
| (Triphenylphosphonio)difluoroacetate (PDFA) | Aryl trifluorovinyl ether | 2.0 equiv, toluene, 120 °C, 5 h | 17 | [2] |
| (Trifluoromethyl)trimethylsilane (TMSCF3) | Aryl trifluorovinyl ether | 2.0 equiv, NaI (2.2 equiv), THF, 110 °C, 3 h | 71 | [2] |
Key Advantages of this compound
Experimental evidence consistently demonstrates several key advantages of using this compound over other difluorocarbene precursors:
-
Milder Reaction Conditions: this compound generates difluorocarbene at significantly lower temperatures compared to its chloro-analogue, ClCF2CO2Na.[3] This is advantageous for thermally sensitive substrates.
-
Higher Efficiency: Reactions with this compound often require a smaller excess of the reagent and shorter reaction times to achieve high yields.[3]
-
Ease of Handling: A significant practical advantage of this compound is its non-hygroscopic nature, making it easier to handle and store compared to the highly hygroscopic ClCF2CO2Na.[1]
-
Operational Simplicity: The use of this compound often eliminates the need for slow addition techniques that are sometimes required for other precursors, simplifying the experimental setup.[3]
-
Safety: Compared to TMSCF3, which is a volatile and flammable liquid requiring handling under an inert atmosphere, this compound is a more manageable solid.[4] While PDFA is also a stable solid, the comparative data suggests BrCF2CO2Na can be more efficient in certain applications.[2][5]
Experimental Protocols
To provide a practical context for the data presented, detailed experimental protocols for the gem-difluorocyclopropanation of 1,1-diphenylethene are provided below.
Protocol 1: Using this compound
To a solution of 1,1-diphenylethylene (B42955) (1.0 mmol, 180 mg) in diglyme (5 mL) at 150 °C is added a solution of this compound (1.2 mmol, 236 mg) in diglyme (10 mL) dropwise over 10 minutes. The reaction mixture is stirred for an additional 5 minutes at 150 °C. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The residue is then purified by column chromatography to yield 1,1-difluoro-2,2-diphenylcyclopropane.[1]
Protocol 2: Using (Trifluoromethyl)trimethylsilane (TMSCF3) and Sodium Iodide
A mixture of an alkene (1.0 equiv), (trifluoromethyl)trimethylsilane (TMSCF3, 2.5 equiv), and sodium iodide (NaI, 2.2 equiv) in THF is stirred in a sealed tube at the desired temperature (typically 65-110 °C) for a specified time.[6] Upon completion, the reaction mixture is cooled, quenched, and worked up similarly to the protocol above to isolate the gem-difluorocyclopropane product.
Visualization of Difluorocarbene Generation
The generation of the reactive difluorocarbene intermediate from different precursors follows distinct pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Caption: Generation of difluorocarbene from different precursors.
The following diagram illustrates a typical experimental workflow for a gem-difluorocyclopropanation reaction.
Caption: Experimental workflow for gem-difluorocyclopropanation.
Conclusion
For researchers seeking an efficient, operationally simple, and safer alternative for difluorocarbene generation, this compound presents a compelling choice. The supporting data clearly indicates its advantages in terms of milder reaction conditions, higher yields, and ease of handling, particularly when compared to Sodium chlorodifluoroacetate. While other precursors like TMSCF3 and PDFA have their applications, the overall profile of this compound makes it a highly attractive reagent for the synthesis of gem-difluorocyclopropanes and other difluoromethylene-containing compounds, contributing to the advancement of fluorine chemistry in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. This compound: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 4. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sioc.ac.cn [sioc.ac.cn]
- 6. sioc.cas.cn [sioc.cas.cn]
A Comparative Guide to Sodium Bromodifluoroacetate and TMSCF3 in Fluorination Chemistry
For researchers, scientists, and drug development professionals, the introduction of fluorine-containing functional groups is a critical strategy in modulating the properties of organic molecules. This guide provides a detailed comparative analysis of two key reagents in the chemist's fluorination toolkit: Sodium bromodifluoroacetate and Trimethyl(trifluoromethyl)silane (TMSCF3 or Ruppert-Prakash reagent).
This comparison focuses on their primary applications, reaction mechanisms, and performance, supported by experimental data. We will delve into their roles as precursors for both difluorocarbene (:CF2) and trifluoromethyl (CF3) species, providing a comprehensive overview to inform reagent selection in synthetic chemistry.
At a Glance: Key Differences and Primary Applications
| Feature | This compound | TMSCF3 (Ruppert-Prakash Reagent) |
| Primary Reactive Species | Difluorocarbene (:CF2) | Trifluoromethyl anion ([CF3]⁻) or Difluorocarbene (:CF2) |
| Primary Application | gem-Difluorocyclopropanation | Nucleophilic Trifluoromethylation |
| Secondary Application | Indirect Trifluoromethylation | gem-Difluorocyclopropanation |
| Activation Method | Thermal Decarboxylation | Nucleophilic initiator (e.g., F⁻, alkoxides) |
| Handling | Non-hygroscopic solid[1] | Liquid, requires inert atmosphere |
Performance in gem-Difluorocyclopropanation: A Head-to-Head Comparison
Both this compound and TMSCF3 can serve as effective precursors for difluorocarbene, which is a key intermediate for the synthesis of gem-difluorocyclopropanes. However, they operate under different conditions and exhibit varying efficiencies depending on the substrate.
This compound generates difluorocarbene upon heating, typically in a high-boiling solvent like diglyme (B29089).[1] This method is operationally simple and avoids the need for slow addition techniques.[1] In contrast, TMSCF3 requires a nucleophilic initiator, such as sodium iodide (NaI) or tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT), to generate difluorocarbene.[2] This allows for reactions to be conducted at a wider range of temperatures, including lower temperatures for thermally sensitive substrates.[2]
Below is a comparative summary of their performance in the gem-difluorocyclopropanation of various alkenes.
Table 1: Comparative Yields for gem-Difluorocyclopropanation
| Substrate (Alkene) | Reagent/Conditions | Product | Yield (%) | Reference |
| 1,1-Diphenylethylene | This compound, diglyme, 150 °C | 1,1-Difluoro-2,2-diphenylcyclopropane | 99 | [3] |
| 1,1-Diphenylethylene | TMSCF3, NaI, DME, 85 °C | 1,1-Difluoro-2,2-diphenylcyclopropane | 95 | [2] |
| Styrene | This compound, diglyme, 150 °C | 1,1-Difluoro-2-phenylcyclopropane | 95 | [1] |
| Styrene | TMSCF3, NaI, DME, 85 °C | 1,1-Difluoro-2-phenylcyclopropane | 85 | [2] |
| (E)-Stilbene | This compound, diglyme, 150 °C | trans-1,1-Difluoro-2,3-diphenylcyclopropane | 96 | [1] |
| (E)-Stilbene | TMSCF3, NaI, DME, 85 °C | trans-1,1-Difluoro-2,3-diphenylcyclopropane | 82 | [2] |
| 1-Dodecene | This compound, diglyme, 150 °C | 1,1-Difluoro-2-decylcyclopropane | 94 | [1] |
| 1-Dodecene | TMSCF3, NaI, DME, 85 °C | 1,1-Difluoro-2-decylcyclopropane | 78 | [2] |
Key Observation: this compound generally provides slightly higher yields for the gem-difluorocyclopropanation of a range of simple alkenes under thermal conditions. However, TMSCF3 offers the advantage of milder reaction conditions when used with an appropriate initiator, which can be crucial for complex or sensitive substrates.
Trifluoromethylation: A Tale of Two Reagents
While both reagents can be utilized in trifluoromethylation reactions, their mechanisms and primary utilities differ significantly.
TMSCF3 is the preeminent reagent for nucleophilic trifluoromethylation . In the presence of a catalytic amount of a nucleophilic initiator (e.g., fluoride (B91410) ions, alkoxides), TMSCF3 generates a highly reactive trifluoromethide anion ([CF3]⁻). This powerful nucleophile readily adds to a wide variety of electrophiles, most notably carbonyl compounds and imines, to afford trifluoromethylated products.
This compound , on the other hand, is not a direct source of the trifluoromethyl group. Its application in trifluoromethylation is more indirect. For instance, it has been used in a two-step synthesis of aryl trifluoromethyl ethers from phenols. This process involves an initial O-carboxydifluoromethylation followed by a silver-catalyzed decarboxylative fluorination.[4][5]
Table 2: Performance in Trifluoromethylation Reactions
| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |
| Nucleophilic Trifluoromethylation with TMSCF3 | ||||
| 4-Methoxybenzaldehyde | TMSCF3, TBAF (cat.), THF, 0 °C to rt | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 95 | |
| Acetophenone | TMSCF3, K2CO3 (cat.), DMF, rt | 2-Phenyl-3,3,3-trifluoropropan-2-ol | 92 | |
| Benzene | TMSCF3, AgOTf, KF, DCE, 85 °C | Trifluoromethylbenzene | 87 | [6] |
| Indirect Trifluoromethylation with this compound | ||||
| 4-Methoxyphenol | 1. NaH, DMF; then BrCF2CO2Na, 80 °C2. AgNO3, Selectfluor, PhCF3/H2O, 110 °C | 1-Methoxy-4-(trifluoromethoxy)benzene | 74 (over 2 steps) | [4] |
| Phenol | 1. NaH, DMF; then BrCF2CO2Na, 80 °C2. AgNO3, Selectfluor, PhCF3/H2O, 110 °C | Trifluoromethoxybenzene | 65 (over 2 steps) | [4] |
Key Observation: TMSCF3 is a highly efficient and direct reagent for a broad range of nucleophilic trifluoromethylation reactions. This compound's utility in this area is limited and requires a multi-step sequence.
Reaction Mechanisms and Experimental Workflows
The distinct reactivity of these two reagents stems from the different reactive intermediates they generate.
This compound: A Difluorocarbene Generator
This compound undergoes thermal decarboxylation to generate difluorocarbene, which then reacts with unsaturated systems.
Caption: Reaction pathway for gem-difluorocyclopropanation using this compound.
TMSCF3: A Versatile Fluorinating Reagent
TMSCF3's reactivity is dictated by the choice of activator, leading to either a trifluoromethyl anion or difluorocarbene.
1. Nucleophilic Trifluoromethylation Pathway:
Caption: Nucleophilic trifluoromethylation pathway using TMSCF3.
2. Difluorocarbene Generation Pathway:
Caption: Generation of difluorocarbene from TMSCF3.
Experimental Protocols
General Procedure for gem-Difluorocyclopropanation with this compound
To a solution of the alkene (1.0 mmol) in diglyme (5 mL) at 150 °C is added a solution of this compound (1.5 mmol) in diglyme (10 mL) dropwise over 10 minutes.[3] The reaction mixture is stirred for an additional 5 minutes at 150 °C.[3] After cooling to room temperature, the reaction is quenched with ice water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[3]
General Procedure for gem-Difluorocyclopropanation with TMSCF3
In a flame-dried flask under an inert atmosphere, the alkene (1.0 mmol) and sodium iodide (1.2 mmol) are dissolved in anhydrous DME (5 mL). TMSCF3 (1.5 mmol) is added, and the mixture is heated to 85 °C. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography.[2]
General Procedure for Nucleophilic Trifluoromethylation of Aldehydes with TMSCF3
To a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere is added TMSCF3 (1.5 mmol). A solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 0.1 mL, 0.1 mmol) is then added dropwise. The reaction mixture is stirred at 0 °C and allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Conclusion
This compound and TMSCF3 are both valuable reagents for the introduction of fluorine-containing moieties into organic molecules, but their optimal applications differ.
-
This compound is a straightforward and efficient reagent for the gem-difluorocyclopropanation of alkenes and alkynes via thermal generation of difluorocarbene. Its solid nature and lack of need for a separate initiator make it a convenient choice for this transformation.
-
TMSCF3 is a more versatile reagent. It is the gold standard for nucleophilic trifluoromethylation of a wide range of electrophiles. Furthermore, its ability to also serve as a difluorocarbene source under milder, initiated conditions provides an important alternative to thermal methods, particularly for sensitive substrates.
The choice between these two reagents should be guided by the desired transformation (difluorocyclopropanation vs. trifluoromethylation), the nature of the substrate, and the required reaction conditions. For robust gem-difluorocyclopropanation, this compound is an excellent choice. For a broader range of fluorination reactions, including nucleophilic trifluoromethylation and controlled difluorocarbene generation, TMSCF3 offers unparalleled versatility.
References
A Comparative Guide to Alternative Methods for Gem-Difluorocyclopropanation
For researchers, medicinal chemists, and professionals in drug development, the gem-difluorocyclopropane motif is a valuable structural element for modulating the physicochemical and pharmacological properties of bioactive molecules. While several methods exist for the synthesis of these strained rings, this guide provides a comparative overview of alternative approaches to the traditional gem-difluorocyclopropanation, supported by experimental data and detailed protocols.
The primary route to gem-difluorocyclopropanes is the [2+1] cycloaddition of an alkene with a difluorocarbene (:CF₂). Consequently, the choice of the difluorocarbene precursor is the main point of differentiation between many of the available methods. This guide will explore both difluorocarbene-based and non-carbene methodologies.
I. Difluorocarbene-Based Methods: A Comparison of Precursors
The generation of difluorocarbene for subsequent reaction with an alkene is the most prevalent strategy for synthesizing gem-difluorocyclopropanes. A variety of reagents have been developed for this purpose, each with its own advantages and disadvantages in terms of reaction conditions, substrate scope, and safety profile.
Workflow for Difluorocarbene Generation
The following diagram illustrates the generation of the reactive difluorocarbene intermediate from several common precursors.
A Comparative Guide to Validating the Structure of Difluorocyclopropanated Products
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of difluorocyclopropanated products is a critical step in chemical research and drug development. The introduction of the gem-difluorocyclopropane motif can significantly impact a molecule's conformational preferences, metabolic stability, and biological activity. Therefore, rigorous structural validation is paramount. This guide provides a comparative overview of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Mass Spectrometry (MS).
Data Presentation: A Comparative Summary
The following tables summarize key quantitative data obtained from each technique, offering a direct comparison of their performance in validating the structure of difluorocyclopropanated products.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of difluorocyclopropanated products in solution. ¹⁹F NMR is particularly informative due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Chemical Shift (δ) Range | Protons on the cyclopropane (B1198618) ring typically appear at 1.0-2.5 ppm. Substituents on the ring will influence these shifts. | The CF₂ carbon exhibits a characteristic triplet (due to ¹JCF coupling) in the range of 110-125 ppm.[1] Other cyclopropyl (B3062369) carbons appear at 15-35 ppm. | The geminal fluorine atoms typically resonate in the range of -140 to -170 ppm relative to CFCl₃. The chemical shift is sensitive to the electronic nature of the substituents on the cyclopropane ring.[2][3] |
| Coupling Constants (J) | Geminal H-H coupling (²JHH) on the CH₂ group is typically 4-9 Hz. Vicinal H-H coupling (³JHH) depends on the dihedral angle. H-F couplings (²JHF, ³JHF) provide crucial stereochemical information. | One-bond C-F coupling (¹JCF) is large, typically 280-300 Hz.[2] Two-bond C-F coupling (²JCF) is smaller, around 10-20 Hz. | Geminal F-F coupling (²JFF) is typically in the range of 150-170 Hz. |
Table 2: Single-Crystal X-ray Crystallography Data
X-ray crystallography provides the unambiguous, solid-state structure of a molecule, offering precise bond lengths, bond angles, and conformational information.
| Parameter | Typical Values for Difluorocyclopropane Ring | Significance |
| C-C Bond Lengths | The C-C bond opposite the CF₂ group is often elongated (1.52-1.56 Å) compared to a typical cyclopropane (1.51 Å). The two C-C bonds adjacent to the CF₂ group are slightly shorter (1.48-1.52 Å).[4] | Provides direct evidence of the three-membered ring and the influence of the fluorine substituents on its geometry. |
| C-F Bond Lengths | Typically in the range of 1.33-1.36 Å.[4] | Confirms the presence of the carbon-fluorine bonds. |
| Bond Angles | The F-C-F angle is typically around 105-108°. The internal C-C-C angles are close to 60°, as expected for a cyclopropane ring. | Defines the geometry of the difluoromethylene group and the strain of the cyclopropane ring. |
| Resolution | A measure of the level of detail in the electron density map. Lower values indicate higher resolution. Typically, < 2.0 Å is considered good for small molecules. | Higher resolution allows for more precise determination of atomic positions and bond lengths. |
| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. Typically, < 0.05 (5%) is considered a good refinement for small molecules. | A low R-factor indicates a high level of confidence in the determined structure. |
Table 3: Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
| Ionization Method | Key Information Obtained | Typical Fragmentation Pathways for Difluorocyclopropanes |
| Electron Ionization (EI) | Provides a detailed fragmentation pattern that serves as a molecular fingerprint. The molecular ion (M⁺) may be weak or absent. | - Loss of a fluorine atom ([M-F]⁺) - Loss of HF ([M-HF]⁺) - Cleavage of the cyclopropane ring, often with loss of small neutral molecules like C₂H₂ or C₂H₂F₂. - Fragmentation of substituents on the ring. |
| Electrospray Ionization (ESI) | A "soft" ionization technique that typically produces a strong signal for the protonated molecule ([M+H]⁺) or other adducts, allowing for accurate molecular weight determination. | Fragmentation is less extensive than in EI and often requires tandem MS (MS/MS) to induce fragmentation for structural analysis. The fragmentation pathways are similar to EI but with different relative intensities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile components of a mixture before mass analysis.[5][6] Useful for analyzing reaction mixtures and assessing product purity. | Fragmentation patterns are typically obtained using EI. The retention time in the GC provides an additional parameter for identification. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are general and may require optimization based on the specific instrumentation and the properties of the difluorocyclopropanated product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure, connectivity, and stereochemistry of the difluorocyclopropanated product in solution.
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended) equipped with a multinuclear probe.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).
-
¹H NMR Protocol:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to identify the different proton environments.
-
-
¹³C NMR Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Identify the characteristic triplet for the CF₂ carbon and other carbon signals.
-
-
¹⁹F NMR Protocol:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling is often used to simplify the spectrum.
-
Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).
-
Analyze the chemical shifts and the geminal F-F coupling constant.
-
-
2D NMR (COSY, HSQC, HMBC) Protocols:
-
Acquire 2D correlation spectra to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC). These experiments are crucial for unambiguously assigning all signals and confirming the overall structure.
-
Single-Crystal X-ray Crystallography
Objective: To obtain a definitive three-dimensional structure of the difluorocyclopropanated product in the solid state.
-
Instrumentation: A single-crystal X-ray diffractometer.
-
Crystal Growth:
-
Grow high-quality single crystals of the purified product. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
-
Data Collection:
-
Mount a suitable crystal on the diffractometer.
-
Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model into the electron density map and refine it against the experimental data to obtain the final structure with low R-factors and high resolution.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the difluorocyclopropanated product.
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., EI, ESI) and mass analyzer (e.g., quadrupole, time-of-flight). For GC-MS, a gas chromatograph is coupled to the mass spectrometer.
-
Sample Preparation:
-
Direct Infusion (ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.
-
GC-MS: Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range.
-
For structural confirmation, perform tandem MS (MS/MS) experiments to induce fragmentation and analyze the daughter ions.
-
-
Data Analysis:
-
Determine the mass of the molecular ion (or protonated molecule) to confirm the molecular formula.
-
Analyze the fragmentation pattern to identify characteristic losses and deduce structural features.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for validating the structure of a novel difluorocyclopropanated product and the logical relationship between the different analytical techniques.
Caption: A general workflow for the synthesis, purification, and structural validation of difluorocyclopropanated products.
Caption: The complementary relationship between NMR, X-ray crystallography, and Mass Spectrometry in structural validation.
References
A Comparative Guide to the Cost-Effectiveness of Sodium Bromodifluoroacetate in Synthesis
In the landscape of modern medicinal and agricultural chemistry, the introduction of the difluoromethyl group (–CF2H) into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and physicochemical properties. This guide provides a comprehensive analysis of the cost-effectiveness of Sodium bromodifluoroacetate as a difluoromethylating agent, comparing its performance and economic viability against common alternatives: Sodium chlorodifluoroacetate (SCDA), (Difluoromethyl)trimethylsilane (TMSCF2H), and Zinc difluoromethanesulfinate (DFMS). This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions on reagent selection for difluoromethylation reactions.
Cost Analysis of Difluoromethylating Reagents
The economic viability of a synthetic route is a critical factor in chemical research and development. The following table provides a comparative cost analysis of this compound and its alternatives. Prices have been gathered from various suppliers and normalized to a cost per mole in USD to facilitate a direct comparison. It is important to note that prices are subject to change and may vary based on supplier, purity, and quantity.
| Reagent | Molecular Weight ( g/mol ) | Representative Price (USD/g) | Cost per Mole (USD) |
| This compound | 196.91 | $34.40 / 5g | ~$1350 |
| Sodium chlorodifluoroacetate (SCDA) | 152.46 | $0.79 / 25g | ~$12 |
| (Difluoromethyl)trimethylsilane (TMSCF2H) | 124.22 | $33.40 / 5mL (d=0.85) | ~$490 |
| Zinc difluoromethanesulfinate (DFMS) | 295.55 | $249.90 / 1g | ~$73,800 |
Disclaimer: The prices listed are estimates based on publicly available data from various suppliers and are subject to change. Bulk pricing may differ significantly.
Performance Comparison of Difluoromethylating Reagents
The choice of a difluoromethylating agent extends beyond cost and depends heavily on the specific synthetic transformation, including the substrate, desired yield, and reaction conditions. The following table summarizes the performance of this compound and its alternatives in representative difluoromethylation reactions.
| Reagent | Reaction Type | Substrate | Yield (%) | Key Reaction Conditions |
| This compound | Difluorocyclopropanation | 1,1-diphenylethylene (B42955) | 99 | Diglyme (B29089), 150 °C, 5 min |
| Sodium chlorodifluoroacetate (SCDA) | O-Difluoromethylation | Phenols | High | K2CO3, 95 °C[1] |
| (Difluoromethyl)trimethylsilane (TMSCF2H) | S-Difluoromethylation | Disulfides | Good | Metal-free, operationally simple[2] |
| Zinc difluoromethanesulfinate (DFMS) | C-H Difluoromethylation | Heteroarenes | Good to Excellent | tBuOOH, CH2Cl2/H2O, 23 °C[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic methods. Below are representative protocols for difluoromethylation reactions using this compound and its alternatives.
Protocol 1: Difluorocyclopropanation using this compound[1]
Materials:
-
1,1-diphenylethylene
-
This compound
-
Diglyme
-
Ice water
-
Brine
-
Sodium sulfate (B86663) (Na2SO4)
Procedure:
-
To a solution of 1,1-diphenylethylene (181.3 mg, 1.0 mmol) in diglyme (5 mL), a diglyme solution (10 mL) of this compound (78 mg, 0.40 mmol) is added dropwise over 10 minutes at 150 °C.
-
The reaction mixture is then stirred for 5 minutes at 150 °C.
-
After cooling to room temperature, the reaction is quenched with ice water (30 mL).
-
The organic materials are extracted with hexane (4 x 50 mL).
-
The combined organic layers are washed with brine (200 mL) and dried over Na2SO4.
-
The solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography (hexane:EtOAc = 100:1) to yield 1,1-difluoro-2,2-diphenylcyclopropane.
Protocol 2: O-Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate (SCDA)[5]
Materials:
-
Phenol (B47542) substrate
-
Sodium chlorodifluoroacetate (SCDA)
-
Cesium carbonate (Cs2CO3)
-
Solvent (e.g., DMF)
Procedure:
-
A flask is charged with the phenol (1.00 equiv) and cesium carbonate (1.50 equiv).
-
The flask is evacuated and backfilled with nitrogen three times.
-
The solvent is added, and the solution is degassed with nitrogen.
-
Sodium chlorodifluoroacetate (2.80 equiv) is added in one portion under a nitrogen stream.
-
The reaction mixture is heated as required and monitored by TLC or GC-MS.
-
Upon completion, the reaction is worked up by aqueous extraction and the product is purified by chromatography.
Protocol 3: S-Difluoromethylation of Disulfides using (Difluoromethyl)trimethylsilane (TMSCF2H)[3]
Materials:
-
Disulfide substrate
-
(Difluoromethyl)trimethylsilane (TMSCF2H)
-
Cesium fluoride (B91410) (CsF)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
An oven-dried flask is charged with cesium fluoride and the disulfide and flushed with nitrogen.
-
NMP is added, and the solution is cooled to 0 °C.
-
TMSCF2H is added dropwise.
-
The reaction is stirred at room temperature and monitored for completion.
-
The reaction is quenched and extracted, and the product is purified by chromatography.
Protocol 4: C-H Difluoromethylation of Heteroarenes using Zinc Difluoromethanesulfinate (DFMS)[4]
Materials:
-
Heteroarene substrate
-
Zinc difluoromethanesulfinate (DFMS)
-
tert-Butyl hydroperoxide (tBuOOH)
-
Dichloromethane (CH2Cl2)
-
Water
Procedure:
-
To a mixture of the heteroarene (1.0 equiv) in a CH2Cl2/H2O solvent system, DFMS (2.0 equiv) is added.
-
tert-Butyl hydroperoxide (3.0 equiv) is added, and the reaction is stirred at room temperature.
-
For less reactive substrates, a second addition of DFMS and tBuOOH may be required after 12-24 hours.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is worked up by aqueous extraction and the product is purified by chromatography.
Reaction Mechanisms and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for difluoromethylation reactions.
Conclusion
The selection of an appropriate difluoromethylating agent requires a careful balance of cost, reactivity, and practicality for the specific application.
-
This compound emerges as a highly efficient reagent, particularly for difluorocyclopropanations, often providing high yields under relatively mild conditions compared to its chloro-analog.[4] Its primary drawback is its higher cost per mole compared to SCDA.
-
Sodium chlorodifluoroacetate (SCDA) is the most cost-effective option, making it attractive for large-scale synthesis. However, it often requires higher reaction temperatures and may lead to lower yields or side products in some applications.[1]
-
(Difluoromethyl)trimethylsilane (TMSCF2H) offers a versatile and operationally simple method for the difluoromethylation of a variety of substrates under metal-free conditions.[2] Its cost is intermediate between the haloacetate salts and DFMS.
-
Zinc difluoromethanesulfinate (DFMS) is a powerful reagent for radical C-H difluoromethylation, enabling the direct functionalization of complex heterocycles under mild conditions.[3] Its exceptionally high cost, however, may limit its use to small-scale applications and late-stage functionalization where other methods have failed.
Ultimately, for researchers prioritizing high efficiency and milder reaction conditions for specific transformations like cyclopropanations, the additional cost of This compound may be justified. For large-scale synthesis where cost is the primary driver, SCDA remains a viable option, provided the reaction conditions and potential for lower yields are acceptable. TMSCF2H and DFMS represent valuable tools for specific applications where their unique reactivity profiles are required, despite their higher costs.
References
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
A Comparative Guide to Spectroscopic Analysis for Confirming Difluoromethylation
The introduction of the difluoromethyl (CF₂H) group is a cornerstone strategy in modern medicinal and agricultural chemistry.[1][2] Its ability to serve as a bioisostere for hydroxyl, thiol, or amine moieties, while enhancing metabolic stability and binding affinity, makes it a highly valuable functional group.[2][3] Consequently, unambiguous confirmation of successful difluoromethylation is a critical step in the synthesis and characterization of novel chemical entities. This guide provides a comparative overview of the primary spectroscopic techniques used for this purpose, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Overview of Spectroscopic Techniques
The confirmation of a difluoromethyl group relies on an integrated analytical approach. The most powerful and commonly employed techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method provides unique and complementary information regarding the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F, ¹H, ¹³C): NMR is the most definitive method for confirming difluoromethylation. The presence of the fluorine-19 (¹⁹F) isotope, which is 100% naturally abundant and highly sensitive, provides a clear and direct window into the chemical environment of the CF₂H group.[4]
-
Mass Spectrometry (MS): MS is essential for confirming the correct molecular weight of the product, corresponding to the addition of a CF₂H moiety (an increase of 50.00 Da). High-Resolution Mass Spectrometry (HRMS) further provides the exact elemental composition.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy detects the vibrational frequencies of chemical bonds. The C-H and C-F bonds within the difluoromethyl group exhibit characteristic stretches that can indicate its presence.[6][7]
Detailed Comparison and Experimental Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information. The key is to analyze the interplay between ¹⁹F, ¹H, and ¹³C nuclei, paying close attention to chemical shifts (δ) and spin-spin coupling constants (J).
¹⁹F NMR Spectroscopy The ¹⁹F nucleus is highly sensitive, yielding sharp signals over a wide chemical shift range, which minimizes signal overlap.[8] For a CF₂H group, the ¹⁹F NMR spectrum typically shows a doublet due to coupling with the single geminal proton (²JHF).
¹H NMR Spectroscopy The proton of the CF₂H group is highly characteristic. It typically appears as a triplet due to coupling with the two equivalent fluorine atoms (¹JHF). The large coupling constant is a hallmark of this moiety.
¹³C NMR Spectroscopy The carbon atom of the CF₂H group also displays a characteristic signal. It appears as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).
Table 1: Comparative NMR Data for a Difluoromethyl Group
| Nucleus | Typical Signal Multiplicity | Typical Chemical Shift (δ, ppm) | Typical Coupling Constant (J, Hz) | Information Provided |
|---|---|---|---|---|
| ¹⁹F | Doublet | -80 to -130[4][5] | ²JHF: 50 - 80[5] | Direct detection of the fluorine environment. |
| ¹H | Triplet | 5.5 - 7.8[5] | ¹JHF: 50 - 80[5] | Confirms the H atom is attached to the CF₂ group. |
| ¹³C | Triplet | 110 - 125[5] | ¹JCF: 230 - 300[5] | Confirms the carbon atom is directly bonded to two F atoms. |
Note: Chemical shifts are dependent on the solvent and the overall molecular structure. Ranges provided are typical for organofluorine compounds.
Mass Spectrometry (MS)
Mass spectrometry confirms the incorporation of the difluoromethyl group by verifying the molecular weight of the product. HRMS is crucial for distinguishing the desired product from potential impurities with the same nominal mass.
Table 2: Mass Spectrometry Data for Difluoromethylation
| Analysis Type | Expected Result | Information Provided |
|---|---|---|
| Low-Resolution MS | Molecular ion (M⁺) peak corresponding to an increase of 50 Da from the starting material. | Confirmation of mass addition. |
| High-Resolution MS (HRMS) | Exact mass measurement consistent with the elemental formula including C, H₂, F₂. | Unambiguous confirmation of elemental composition.[5] |
| Fragmentation Pattern | Potential loss of HF (M-20) or ·CF₂H (M-51). Loss of ·F is less common but possible (M-19).[9] | Structural information based on bond cleavages.[10][11] |
Infrared (IR) Spectroscopy
IR spectroscopy can provide supporting evidence for the presence of a CF₂H group by identifying its characteristic bond vibrations. However, these peaks can sometimes be obscured in complex molecules.
Table 3: Infrared Spectroscopy Data for a Difluoromethyl Group
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Information Provided |
|---|---|---|
| C-H Stretch | 2970 - 3020[6][7] | Indicates the C-H bond within the CF₂H group. |
| C-F Stretch (asymmetric & symmetric) | 1000 - 1400[5] | Strong absorptions characteristic of C-F bonds. |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a multinuclear NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹⁹F, and ¹³C nuclei.[12]
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Observe for a triplet in the δ 5.5-7.8 ppm region.
-
-
¹⁹F NMR Acquisition:
-
Switch the spectrometer to the ¹⁹F channel. Reference the spectrum to an external standard like CFCl₃ (δ = 0 ppm).[13]
-
Acquire a ¹H-coupled ¹⁹F spectrum. Look for a doublet in the characteristic chemical shift range.
-
Acquire a ¹H-decoupled ¹⁹F spectrum to confirm the signal collapses into a singlet.
-
-
¹³C NMR Acquisition:
-
Acquire a standard 1D ¹³C{¹H} (proton-decoupled) spectrum.
-
Observe for a triplet in the δ 110-125 ppm region.
-
-
Data Processing: Process the spectra using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Integrate signals and measure coupling constants.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Setup: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).[5]
-
Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a relevant m/z range, ensuring the instrument is properly calibrated to achieve high mass accuracy (< 5 ppm).
-
Data Analysis: Determine the m/z value of the molecular ion peak. Use the instrument's software to calculate the elemental composition and compare it with the theoretical exact mass of the difluoromethylated product.
Protocol 3: Infrared (IR) Spectroscopy Analysis
-
Sample Preparation:
-
For Solids: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
For Liquids: Place a thin film of the liquid between two salt plates (e.g., NaCl) or use an ATR accessory.
-
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan first, which will be automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic C-H and C-F stretching frequencies as listed in Table 3.
Visualized Workflows and Relationships
Conclusion
While each spectroscopic technique provides valuable data, no single method is sufficient for the unambiguous confirmation of difluoromethylation. A combination of multinuclear NMR spectroscopy and high-resolution mass spectrometry is the gold standard. NMR confirms the precise structural environment and connectivity of the CF₂H group, while HRMS validates the elemental composition and molecular weight. IR spectroscopy serves as a useful, rapid, and complementary technique to provide supporting evidence of the functional groups present. By integrating the data from these three methods, researchers can confidently confirm the successful synthesis of difluoromethylated compounds, a critical step in the development of next-generation pharmaceuticals and agrochemicals.
References
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. whitman.edu [whitman.edu]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetics of Difluorocarbene Generation from Various Precursors
For Researchers, Scientists, and Drug Development Professionals
Difluorocarbene (:CF2), a highly reactive intermediate, is a valuable tool in modern organic synthesis for the introduction of the difluoromethylene group, a key structural motif in many pharmaceuticals and agrochemicals. The choice of precursor for generating difluorocarbene is critical, as the generation method significantly impacts reaction kinetics, efficiency, and substrate compatibility. This guide provides an objective comparison of the kinetic profiles of difluorocarbene generation from several common precursors, supported by available experimental data.
Comparative Kinetic Data of Difluorocarbene Precursors
The following table summarizes key kinetic parameters for the generation of difluorocarbene from different precursors. It is important to note that direct comparison of rate constants can be challenging due to variations in experimental conditions (solvent, temperature, initiator, etc.).
| Precursor | Common Name/Acronym | Generation Method | Rate Determining Step/Kinetic Profile | Key Kinetic Parameters | Typical Reaction Conditions |
| TMSCF₃ | Ruppert-Prakash Reagent | Anionic Initiation (e.g., NaI, TBAT) | Complex, chain reaction mechanism. Kinetics can exhibit auto-inhibition (with TBAT) or stochastic auto-acceleration (with NaI).[1] | Formation of a CF₃⁻ anionoid is a key step. The subsequent α-elimination to :CF₂ is influenced by the equilibrium with a siliconate species.[1] | THF, Room Temperature to 65 °C |
| TMSCF₂Cl | Anionic Initiation (e.g., Cl⁻) | Catalytic activation by chloride anion to generate difluorocarbene. | More reactive than TMSCF₃ under chloride ion catalysis.[2] | Not specified in detail | |
| TMSCF₂Br | Anionic Initiation | Can be activated under various conditions (basic, acidic, neutral) to release difluorocarbene. | Considered a versatile "all-rounder" due to its multiple activation modes.[3] | Not specified in detail | |
| FSO₂CF₂CO₂TMS | TFDA | Thermal or Catalytic | Can generate difluorocarbene under thermal conditions or with a catalyst.[4][5] | Reactivity is comparable to methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) under specific high-temperature conditions.[6] | High temperature or with catalyst (e.g., Proton Sponge) |
| CHF₃ | Fluoroform | Base-induced α-elimination | Deprotonation by a strong base to form the CF₃⁻ anion, followed by α-elimination of fluoride. | Generally requires strong basic conditions. | Two-phase system (e.g., H₂O/dioxane), KOH |
| C₂F₄O | Hexafluoropropylene Oxide (HFPO) | Thermal Decomposition | Unimolecular decomposition at high temperatures. | Activation Energy (Ea) = 80.9 kJ/mol (for the overall synthesis of HFPO, not its decomposition to :CF₂).[7] | High temperatures (110-125 °C) |
| ClCF₂CO₂Na | Sodium Chlorodifluoroacetate | Thermal Decarboxylation | Decarboxylation to form a chlorodifluoromethyl anion, which then eliminates chloride to give :CF₂. | Requires elevated temperatures. | High-boiling solvents (e.g., diglyme) |
| Difluorodiazirine | Photolysis or Thermolysis | Decomposition into :CF₂ and N₂. | Can be initiated by light or heat. | Not specified in detail |
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are outlines for key experimental techniques used to study the kinetics of difluorocarbene generation.
In Situ / Stopped-Flow ¹⁹F NMR Spectroscopy
This is a powerful technique for monitoring the real-time concentration changes of fluorine-containing species in rapid reactions.
Objective: To determine the rate of formation of difluorocarbene and its subsequent reaction products by monitoring the appearance and disappearance of ¹⁹F NMR signals.
General Protocol:
-
Sample Preparation:
-
Prepare a solution of the difluorocarbene precursor (e.g., TMSCF₃) and a trapping agent (e.g., an alkene) in a suitable deuterated solvent (e.g., THF-d₈) in one syringe of the stopped-flow apparatus.
-
Prepare a solution of the initiator (e.g., NaI or TBAT) in the same solvent in the second syringe.
-
-
Instrument Setup:
-
Equilibrate the NMR spectrometer and the stopped-flow probe to the desired reaction temperature.
-
Set up the ¹⁹F NMR experiment with appropriate parameters (e.g., pulse sequence, acquisition time, number of scans).
-
-
Kinetic Measurement:
-
Rapidly mix the contents of the two syringes by pneumatic or manual pushing.
-
Trigger the NMR data acquisition simultaneously with the mixing.
-
Acquire a series of ¹⁹F NMR spectra at specific time intervals.
-
-
Data Analysis:
Visualizations
Logical Relationship of Difluorocarbene Generation Methods
References
- 1. scispace.com [scispace.com]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stopped flow 19F NMR enables researchers to understand reaction kinetics of rapidly evolving reaction – Connect NMR UK [connectnmruk.ac.uk]
A Comparative Guide to Fluorinating Agents: Sodium Bromodifluoroacetate vs. DAST, Deoxo-Fluor, and Selectfluor
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The choice of fluorinating agent is critical and depends on the desired transformation, substrate compatibility, and safety considerations. This guide provides an objective comparison of the performance of four key fluorinating agents: Sodium bromodifluoroacetate, Diethylaminosulfur trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), and Selectfluor.
Performance Overview and Yield Comparison
The selection of a fluorinating agent is dictated by the specific chemical transformation required. This compound serves as a precursor to difluorocarbene, primarily for cyclopropanation reactions. DAST and Deoxo-Fluor are nucleophilic deoxofluorinating agents for converting alcohols and carbonyls. In contrast, Selectfluor is an electrophilic fluorinating agent for electron-rich substrates. The following tables summarize their typical applications and reported yields.
Table 1: Deoxofluorination of Alcohols
| Reagent | Substrate Example | Product | Yield (%) | Reference |
| DAST | 4-Nitrobenzyl alcohol | 4-Nitrobenzyl fluoride | 72 | |
| Deoxo-Fluor | Primary & Secondary Alcohols | Alkyl Fluorides | Moderate to Excellent | [1][2] |
Note: Deoxo-Fluor is noted to have similar or, in some cases, superior reactivity to DAST and is more thermally stable.[1][2]
Table 2: Gem-Difluorination of Ketones
| Reagent | Substrate Example | Product | Yield (%) | Reference |
| Deoxo-Fluor | Substituted Ketone | gem-Difluoroalkane | 34 | [3] |
| Morph-DAST* | Ketone | gem-Difluoroalkane | 91 | [4] |
*Morph-DAST is a safer, more stable analogue of DAST.[4]
Table 3: α-Fluorination of Carbonyl Compounds
| Reagent | Substrate Example | Product | Yield (%) | Reference |
| Selectfluor | β-Ketoester | α-Fluoro-β-ketoester | High | [5] |
| Selectfluor | 1,3-Indanedione | 2,2-Difluoro-1,3-indanedione | 77 | [6] |
| Selectfluor | 1,3-Indanedione | 2-Fluoro-1,3-indanedione | 67 | [6] |
Table 4: Difluorocyclopropanation of Alkenes
| Reagent | Substrate Example | Product | Yield (%) | Reference |
| This compound | 1,1-Diphenylethene | 1,1-Difluoro-2,2-diphenylcyclopropane | 99 | [7] |
| This compound | Various Alkenes | gem-Difluorocyclopropanes | 93-99 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key transformations using the discussed fluorinating agents.
Protocol 1: Deoxofluorination of an Alcohol using DAST
This procedure details the conversion of 4-nitrobenzyl alcohol to 4-nitrobenzyl fluoride.
Materials:
-
4-Nitrobenzyl alcohol
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (B109758) (anhydrous)
-
Ice water
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a fume hood, dissolve 4-nitrobenzyl alcohol (1.0 mmol) in anhydrous dichloromethane (2.8 mL).[9]
-
Add DAST (1.1 mmol) dropwise to the solution at room temperature.[9]
-
Stir the reaction mixture at room temperature for 1 hour.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Upon completion, quench the reaction by adding ice water (3 mL) and dichloromethane (10 mL).[9]
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 mL).[9]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[9]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-nitrobenzyl fluoride.[9]
Protocol 2: Gem-Difluorination of a Ketone using Deoxo-Fluor
This protocol describes a general procedure for the gem-difluorination of a ketone.
Materials:
-
Ketone substrate
-
Deoxo-Fluor
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Silica gel for column chromatography
Procedure:
-
In a plastic reaction vessel, dissolve the ketone (2.0 mmol) in DCM (1 mL).[3]
-
To this solution, add Deoxo-Fluor (3.4 mmol) followed by EtOH (0.40 mmol).[3]
-
Stir the reaction mixture at room temperature for 48 hours.[3]
-
Quench the reaction by the careful addition of saturated aqueous NaHCO₃.[3]
-
Purify the material by silica gel column chromatography to provide the gem-difluorinated product.[3]
Protocol 3: α-Fluorination of a β-Ketoester with Selectfluor
The following is a general procedure for the monofluorination of β-ketoesters.
Materials:
-
β-Ketoester
-
Selectfluor
-
Sodium chloride (NaCl)
-
Acetonitrile (B52724) (MeCN)
-
Stainless steel milling jar and ball
Procedure:
-
To a 10 mL stainless steel milling jar, add the β-ketoester (1 mmol), Selectfluor (2 mmol), and sodium chloride (twice the total mass of the substrate and Selectfluor).[5]
-
Add acetonitrile (0.25 mL).[5]
-
Add the milling ball and mill the mixture at 30 Hz for 2 hours.[5]
-
Transfer the resulting powder and purify to obtain the monofluorinated product.
Protocol 4: Synthesis of gem-Difluorocyclopropanes using this compound
This protocol outlines the synthesis of gem-difluorocyclopropanes from alkenes.
Materials:
-
Alkene substrate
-
This compound (BrCF₂CO₂Na)
Procedure:
-
Heat a solution of the alkene in diglyme to 150 °C.
-
Add a solution of this compound in diglyme dropwise over 10 minutes.
-
Stir the reaction mixture for an additional 5 minutes at 150 °C.
-
Cool the reaction to room temperature and quench with ice water.
-
Extract the product with a suitable organic solvent, dry, and purify by column chromatography.[7]
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is essential for optimizing reaction conditions and troubleshooting.
References
- 1. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 2. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 3. Ketone to Difluoro - Deoxo-Fluor [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 7. This compound: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Environmental Impact Assessment of Sodium Bromodifluoroacetate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of difluoromethyl (-CF2H) groups is a critical strategy in modern medicinal chemistry to enhance the potency, metabolic stability, and pharmacokinetic properties of drug candidates. Sodium bromodifluoroacetate has emerged as a widely used reagent for this purpose. However, the environmental fate of this and other difluoromethylating agents is a growing concern. This guide provides a comparative overview of the known environmental impact of this compound and its common alternatives, highlighting the significant data gaps that necessitate further research.
Comparative Analysis of Environmental and Toxicological Data
A comprehensive review of publicly available data reveals a significant lack of empirical studies on the environmental impact of this compound and its alternatives. The following table summarizes the available information, primarily sourced from Safety Data Sheets (SDS). It is critical to note that for key environmental indicators such as aquatic toxicity, biodegradability, and bioaccumulation potential, experimental data is largely unavailable.
| Parameter | This compound | Sodium chlorodifluoroacetate | (Bromodifluoromethyl)trimethylsilane (TMSCF2Br) |
| CAS Number | 84349-27-9 | 1895-39-2 | 115262-01-6 |
| Molecular Formula | C2BrF2NaO2 | C2ClF2NaO2 | C4H9BrF2Si |
| Acute Oral Toxicity | No data available | Not classified | No data available |
| Skin Corrosion/Irritation | Causes skin irritation[1][2] | Causes skin irritation[3][4] | Causes skin irritation |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1][2] | Causes serious eye irritation[3][4] | Causes serious eye irritation |
| Aquatic Toxicity | No data available[5][6] | No data available | No data available |
| Persistence and Degradability | No data available[5][6] | A related compound, chlorodifluoroacetic acid, is reported to be persistent in aquatic systems.[7] | No data available |
| Bioaccumulation Potential | No data available[5][6] | No data available | No data available |
| Hazardous Decomposition Products | Carbon oxides, Hydrogen bromide, Hydrogen fluoride, Sodium oxides upon thermal decomposition.[1] | No data available | No data available |
Inference on Environmental Fate:
While direct data is lacking, the potential environmental impact can be inferred from the expected degradation products. The degradation of this compound in the environment would likely lead to the formation of difluoroacetic acid (DFA). Studies have shown that DFA is persistent in the environment and has been detected in groundwater and rainwater.[8][9][10] Its high stability raises concerns about its long-term environmental presence.
Experimental Protocols for Environmental Impact Assessment
To address the existing data gaps, standardized experimental protocols must be employed. The following are key OECD (Organisation for Economic Co-operation and Development) guidelines that provide the framework for a comprehensive environmental impact assessment of these chemical compounds.
Aquatic Toxicity Testing
A tiered approach is typically used to assess the acute and chronic toxicity of a substance to aquatic organisms.
-
Acute Toxicity:
-
Fish: OECD Guideline 203 (Fish, Acute Toxicity Test) is a 96-hour test that determines the concentration of a substance that is lethal to 50% of the test fish (LC50).
-
Invertebrates: OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test) is a 48-hour test that determines the concentration at which 50% of the daphnids are immobilized (EC50).
-
Algae: OECD Guideline 201 (Alga, Growth Inhibition Test) is a 72-hour test that measures the effect of the substance on the growth of algae (EC50).
-
-
Chronic Toxicity:
-
Fish: OECD Guideline 210 (Fish, Early-life Stage Toxicity Test) and OECD Guideline 212 (Fish, Short-term Toxicity Test on Embryo and Sac-Fry Stages) are used to assess longer-term effects.
-
Invertebrates: OECD Guideline 211 (Daphnia magna Reproduction Test) evaluates the impact on the reproductive output of daphnids over 21 days.
-
Biodegradability Testing
The potential for a chemical to be broken down by microorganisms is a critical factor in its environmental persistence.
-
Ready Biodegradability: The OECD 301 series of tests (A-F) are stringent screening methods to determine if a substance is "readily biodegradable."[11][12] A substance is considered readily biodegradable if it reaches a certain percentage of degradation (e.g., >60% of theoretical CO2 production) within a 10-day window during a 28-day test period.[11][13]
-
Inherent Biodegradability: If a substance fails the ready biodegradability tests, further tests for inherent biodegradability (e.g., OECD 302 series) can be conducted to assess its potential to biodegrade under favorable conditions.
-
Simulation Testing: OECD Guideline 309 (Aerobic Mineralization in Surface Water – Simulation Biodegradation Test) provides a more realistic assessment of biodegradation in a natural environment.
Bioaccumulation Potential
This assesses the likelihood of a substance to accumulate in living organisms.
-
Bioconcentration Factor (BCF): OECD Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) is the standard method to determine the BCF, which is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water.[14] The test involves an uptake phase and a depuration phase.[14]
-
Partition Coefficient (Log Kow): The octanol-water partition coefficient (Log Kow) is often used as a screening tool to predict the bioaccumulation potential of a substance. A high Log Kow value suggests a higher potential for bioaccumulation.
Visualizing the Path Forward
The following diagrams illustrate the necessary workflow for a comprehensive environmental impact assessment and the current state of knowledge.
Caption: Workflow for a Comprehensive Environmental Impact Assessment.
Caption: Data Availability for Key Environmental Endpoints.
Conclusion and Recommendations
The current state of knowledge regarding the environmental impact of this compound and its common alternatives is insufficient for a comprehensive risk assessment. The lack of empirical data on aquatic toxicity, biodegradability, and bioaccumulation potential is a significant concern for reagents that are increasingly utilized in pharmaceutical and agrochemical research and development.
We strongly recommend that researchers and chemical manufacturers using these reagents:
-
Commission independent testing following standardized OECD guidelines to fill the critical data gaps.
-
Consider the principles of green chemistry in the selection of difluoromethylating agents, prioritizing those with a more favorable, or at least a known, environmental profile.
-
Promote transparency by publishing environmental and toxicological data for these widely used chemical building blocks.
A proactive approach to understanding and mitigating the potential environmental consequences of these important synthetic tools is essential for the long-term sustainability of the chemical and pharmaceutical industries.
References
- 1. respirtek.com [respirtek.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. クロロジフルオロ酢酸ナトリウム 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Bioaccumulation in aquatic systems: methodological approaches, monitoring and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. Chlorodifluoroacetic acid fate and toxicity to the macrophytes Lemna gibba, Myriophyllum spicatum, and Myriophyllum sibiricum in aquatic microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Evidence for the Formation of Difluoroacetic Acid in Chlorofluorocarbon-Contaminated Ground Water | Semantic Scholar [semanticscholar.org]
- 9. Evidence for the Formation of Difluoroacetic Acid in Chlorofluorocarbon-Contaminated Ground Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. oecd.org [oecd.org]
- 13. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 14. oecd.org [oecd.org]
Safety Operating Guide
Proper Disposal of Sodium Bromodifluoroacetate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of sodium bromodifluoroacetate is paramount for ensuring personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. The primary recommended disposal method is incineration at an authorized hazardous waste facility.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] It is also harmful if swallowed, inhaled, or comes into contact with skin.[3]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation.[1][2] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities. | To protect against dust particles and splashes causing serious eye irritation.[1][2] |
| Skin and Body | Lab coat or other suitable protective clothing. | To prevent contamination of personal clothing.[2] |
| Respiratory | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | To avoid inhalation which may cause respiratory irritation.[1][2] |
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is through a licensed waste disposal contractor.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., paper towels, weighing boats), in a clearly labeled, sealed, and appropriate container.
-
Avoid mixing with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Storage:
-
Contact EHS:
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to arrange for the pickup and disposal of the hazardous waste.
-
-
Professional Disposal:
-
The waste will be transported to an authorized facility for disposal. The most frequently recommended method is incineration in a chemical incinerator equipped with an afterburner and a scrubber to handle potential hazardous combustion byproducts like hydrogen fluoride (B91410) and hydrogen bromide.[1][5]
-
Alternatively, the material may be dissolved in a combustible solvent and then incinerated.[5][6]
-
Accidental Release and Spill Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated.[7]
-
Personal Protection: Before cleaning, don the appropriate PPE as outlined in Table 1.
-
Containment: Prevent the spilled material from entering drains or waterways.[2][5]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with soap and water.[2]
-
Disposal: Dispose of the cleanup waste following the standard disposal procedure mentioned above.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound | 84349-27-9 | TCI AMERICA [tcichemicals.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 84349-27-9 Name: Sodium Bromodifluoroacetatethis compound [xixisys.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Bromodifluoroacetate
FOR IMMEDIATE RELEASE
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Sodium bromodifluoroacetate. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a compound that requires careful handling due to its potential health hazards. It is classified as a substance that causes skin and eye irritation and may lead to respiratory irritation.[1][2] Some safety data sheets also indicate that it can be harmful if swallowed, in contact with skin, or inhaled.[3]
Essential Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Glasses | Must meet ANSI Z87.1 standards. Chemical splash goggles are required.[1] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[1] |
| Body Protection | Protective Clothing | A lab coat is mandatory. Consider a chemically resistant apron for additional protection. All clothing should be buttoned, and long pants and closed-toe shoes must be worn. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if working in an area with inadequate ventilation or when there is a potential for dust generation.[1][4] |
Hazard Classification and Safety Precautions
Understanding the specific hazards associated with this compound is fundamental to its safe handling.
| Hazard Classification (GHS) | Hazard Statement | Precautionary Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] |
| Acute Toxicity (Oral, Dermal, Inhalation - as per some sources) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | P270: Do not eat, drink or smoke when using this product.[3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize the risk of exposure.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[1]
-
Before starting, confirm that all necessary PPE is available and in good condition.
-
Keep the container of this compound tightly closed when not in use.[1][4]
2. Handling the Compound:
-
As this compound is a solid, handle it carefully to avoid generating dust.[1][4]
-
Use a spatula or other appropriate tool to transfer the solid. Avoid pouring the powder directly.
-
If weighing the compound, do so in a ventilated enclosure or a balance with a draft shield.
-
Avoid all personal contact with the substance, including inhalation.[4]
-
Do not eat, drink, or smoke in the area where the chemical is being handled.[1][3]
3. Post-Handling Procedures:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[1][4]
-
Clean the work area and any equipment used with an appropriate solvent and decontaminate surfaces.
-
Contaminated clothing should be removed and laundered separately before reuse.[4]
Disposal Plan: Managing this compound Waste
Proper disposal is a critical component of the chemical's life cycle to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste materials, including unused product and contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.
-
The container should be appropriate for hazardous chemical waste and stored in a designated, well-ventilated area away from incompatible materials.
2. Disposal Method:
-
Dispose of the waste through a licensed and authorized hazardous waste disposal company.[1]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Do not dispose of this compound down the drain or in general waste.[3]
-
Follow all federal, state, and local regulations for hazardous waste disposal.[3]
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
